5-Iodo-1H-indazol-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUMHNMIQKJAHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646298 | |
| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141122-62-5 | |
| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Iodo-1H-indazol-3-ol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodo-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for this compound. Due to the limited availability of direct experimental data for this specific compound in published literature, this document outlines a plausible and scientifically grounded approach to its synthesis and characterization based on established chemical principles and data from analogous structures.
A two-step synthetic pathway is proposed for the preparation of this compound. The synthesis commences with the formation of the 1H-indazol-3-ol core, followed by regioselective iodination.
Step 1: Synthesis of 1H-indazol-3-ol from Isatoic Anhydride
The initial step involves the reaction of isatoic anhydride with hydrazine, a common and effective method for constructing the indazol-3-ol scaffold.[1][2]
Step 2: Iodination of 1H-indazol-3-ol
The second step is the regioselective iodination of the 1H-indazol-3-ol intermediate. The hydroxyl group at the C3 position (in equilibrium with its keto tautomer, 1,2-dihydro-3H-indazol-3-one) acts as an activating group and is expected to direct electrophilic substitution to the C5 and C7 positions of the benzene ring. By carefully controlling the reaction conditions, selective iodination at the C5 position can be achieved.
References
5-Iodo-1H-indazol-3-ol chemical properties and reactivity
An In-depth Technical Guide to 5-Iodo-1H-indazol-3-ol: Chemical Properties and Reactivity
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. This guide has been compiled by leveraging data from structurally analogous compounds, including the indazole core, 3-hydroxyindazoles (indazol-3-ones), and 5-haloindazoles. The information on properties, reactivity, and experimental protocols is therefore presented as a predictive guide for research purposes.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including kinase inhibitors like Axitinib and Pazopanib. Its unique electronic properties and versatile functionalization potential make it a valuable building block for drug discovery. This guide focuses on this compound, a derivative poised for significant synthetic utility. The presence of three key reactive sites—the indazole nitrogen atoms, the hydroxyl group at the C3-position, and the iodine atom at the C5-position—makes this molecule a highly versatile intermediate for the construction of complex molecular architectures.
This document provides a comprehensive overview of the predicted chemical properties, reactivity, and synthetic protocols relevant to this compound, intended for researchers, chemists, and professionals in drug development.
Chemical Structure and Properties
This compound is characterized by a fused benzene and pyrazole ring system. A critical feature of 3-hydroxyindazoles is their existence in a tautomeric equilibrium with the corresponding keto form, 1,2-dihydro-3H-indazol-3-one. In solution, the 3-hydroxy-1H-indazole tautomer is generally considered to be the predominant form.[1]
Physicochemical Properties
The following table summarizes the predicted physicochemical properties for this compound. These values are estimated based on the parent compound 1H-indazol-3-ol and related iodo-substituted aromatics.[2]
| Property | Predicted Value | Reference / Basis |
| Molecular Formula | C₇H₅IN₂O | - |
| Molecular Weight | 259.95 g/mol | - |
| Appearance | Off-white to light beige solid | Analogy to 1-Benzyl-3-hydroxy-1H-indazole[3] |
| Melting Point | >200 °C (decomposes) | Analogy to 1H-indazol-3-ol[2] |
| pKa | ~11-12 (hydroxyl proton) | Analogy to 1-Benzyl-3-hydroxy-1H-indazole[3] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), slightly soluble in alcohols, insoluble in water. | General solubility of indazole derivatives |
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its three distinct reactive centers, allowing for sequential and regioselective functionalization.
N-Alkylation and N-Acylation
The indazole ring contains two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioselectivity challenges during alkylation or acylation. The ratio of N1 to N2 substitution is highly dependent on the reaction conditions.[4]
-
N1-Selectivity: Generally favored under thermodynamic control. Conditions using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) typically yield the N1-alkylated product as the major isomer.[4][5]
-
N2-Selectivity: Can be favored under kinetic control or when steric hindrance at the N1 position is significant. Substituents at the C7 position can direct alkylation to the N2 position.[5]
O-Alkylation and O-Acylation
The hydroxyl group at the C3 position is nucleophilic and can undergo reactions such as etherification (O-alkylation) and esterification (O-acylation).[6] Competition between N- and O-alkylation can occur. The choice of base is critical; using a milder base like potassium carbonate (K₂CO₃) may favor O-alkylation, whereas a strong base like NaH will preferentially deprotonate the indazole N-H, leading to N-alkylation.
C5-Iodo Group: Palladium-Catalyzed Cross-Coupling
The carbon-iodine bond at the C5 position is the most versatile site for building molecular complexity. It serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with aryl or vinyl boronic acids/esters. This is a robust method for synthesizing 5-aryl or 5-vinyl indazoles.[7][8]
-
Buchwald-Hartwig Amination: Facilitates the formation of carbon-nitrogen bonds by coupling with primary or secondary amines, providing access to 5-aminoindazole derivatives.[9]
-
Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes, yielding 5-alkynylindazoles.
-
Heck Coupling: Couples the iodoindazole with alkenes to introduce vinyl groups.
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Route
A plausible synthetic pathway to this compound is outlined below, starting from commercially available 2-amino-5-iodobenzoic acid.
General Experimental Protocols
The following are generalized protocols for key transformations. Researchers should optimize conditions for the specific substrate.
Protocol 1: N1-Alkylation (Selective) [10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling [8]
-
Preparation: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Purge the reaction mixture with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Predicted Spectroscopic Data
The following table outlines the expected spectroscopic signatures for this compound, which are crucial for its characterization. These predictions are based on known data for iodoindazoles and 3-hydroxyindazoles.[11][12]
| Technique | Expected Features |
| ¹H NMR | δ 11-13 ppm: Broad singlet, 1H (NH proton, D₂O exchangeable). δ 9-10 ppm: Broad singlet, 1H (OH proton, D₂O exchangeable). δ 7.5-8.0 ppm: Multiplet, 2H (Aromatic protons C4-H and C6-H ). δ 7.0-7.5 ppm: Doublet, 1H (Aromatic proton C7-H ). |
| ¹³C NMR | δ ~160 ppm: C3 (hydroxyl-bearing carbon). δ ~140-145 ppm: Quaternary carbons of the fused ring system. δ ~110-130 ppm: Aromatic CH carbons. δ ~85-90 ppm: C5 (iodine-bearing carbon). |
| FT-IR (cm⁻¹) | 3200-3400 (broad): O-H and N-H stretching. ~3100: Aromatic C-H stretching. ~1620: C=N stretching of the pyrazole ring. ~1580, 1480: Aromatic C=C stretching. ~500-600: C-I stretching. |
| Mass Spec (ESI) | [M+H]⁺: m/z ~260.95 [M-H]⁻: m/z ~258.94 |
Safety and Handling
Indazole derivatives should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.
-
Inhalation/Contact: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste according to local institutional and governmental regulations.
Conclusion
This compound represents a highly valuable and versatile building block for synthetic and medicinal chemistry. Its strategically placed functional groups allow for selective modifications through well-established methodologies like N/O-alkylation and palladium-catalyzed cross-coupling. While direct experimental data is sparse, this guide provides a robust, predictive framework based on closely related analogs to facilitate its use in the laboratory. The ability to introduce diverse substituents at three different positions makes this compound an excellent starting point for generating libraries of novel indazole derivatives for biological screening and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. 3H-Indazol-3-one, 1,2-dihydro- [webbook.nist.gov]
- 3. Cas 2215-63-6,1-Benzyl-3-hydroxy-1H-indazole | lookchem [lookchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Spectroscopic and Structural Elucidation of 5-Iodo-1H-indazol-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 5-Iodo-1H-indazol-3-ol. Due to a lack of publicly available experimental data for this specific molecule, this document leverages data from structurally related compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Detailed experimental protocols for acquiring such data are also presented.
Predicted Spectroscopic Data
The following tables summarize predicted and observed spectroscopic data for this compound and its analogues. These predictions are based on established principles of spectroscopy and data from similar molecular structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~11.0 - 12.0 | br s | N-H | Chemical shift can vary with concentration and temperature. |
| ~9.5 - 10.5 | br s | O-H | Exchangeable with D₂O. |
| ~7.8 - 8.0 | d | H-4 | Expected to be a doublet due to coupling with H-6. |
| ~7.5 - 7.7 | dd | H-6 | Expected to be a doublet of doublets due to coupling with H-4 and H-7. |
| ~7.2 - 7.4 | d | H-7 | Expected to be a doublet due to coupling with H-6. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~150 - 160 | C-3 | Carbon bearing the hydroxyl group. |
| ~140 - 145 | C-7a | Bridgehead carbon. |
| ~130 - 135 | C-5 | Carbon bearing the iodine atom. |
| ~125 - 130 | C-6 | |
| ~120 - 125 | C-4 | |
| ~110 - 115 | C-7 | |
| ~80 - 90 | C-3a | Bridgehead carbon. |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400 - 3200 | O-H stretch | Broad |
| 3200 - 3000 | N-H stretch | Broad |
| 3100 - 3000 | C-H stretch (aromatic) | |
| 1620 - 1580 | C=C stretch (aromatic) | |
| 1500 - 1450 | C=N stretch | |
| ~1200 | C-O stretch | |
| ~600 | C-I stretch |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 260 | [M]⁺ | Molecular ion peak. |
| 133 | [M-I]⁺ | Loss of iodine. |
| 105 | [M-I-CO]⁺ | Subsequent loss of carbon monoxide. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Record the spectrum on a 400 MHz or higher field spectrometer.
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Record the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the solid compound directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis:
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.
-
For high-resolution mass spectrometry (HRMS), use a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the exact mass and elemental composition.
-
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for its spectroscopic analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Tautomeric Forms of 5-Iodo-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The biological activity and physicochemical properties of these compounds are profoundly influenced by their tautomeric forms. This technical guide provides a comprehensive investigation into the potential tautomeric forms of 5-Iodo-1H-indazol-3-ol. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from closely related 3-hydroxyindazole and substituted indazole systems. It details the probable tautomeric equilibria, experimental methodologies for their characterization, and predicted spectroscopic data. This document serves as a foundational resource for researchers engaged in the design and development of indazole-based therapeutics, offering insights into the critical role of tautomerism.
Introduction to Tautomerism in Indazoles
Tautomers are constitutional isomers that readily interconvert. In the context of drug discovery, understanding the predominant tautomeric form of a molecule is crucial as it can significantly impact its pharmacological profile, including receptor binding, solubility, and metabolic stability. Indazoles can exhibit several types of tautomerism, most notably annular tautomerism and keto-enol tautomerism.
For this compound, two principal tautomeric forms are anticipated: the 3-hydroxy-1H-indazole (enol-imine) form and the 1,2-dihydro-3H-indazol-3-one (keto-amine) form. The equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the indazole ring.
Tautomeric Equilibrium of this compound
The tautomeric equilibrium between the 3-hydroxy (A) and 3-keto (B) forms of this compound is a dynamic process. The relative stability of these tautomers is dictated by factors such as aromaticity, intramolecular hydrogen bonding, and solvation effects. Generally, for 3-hydroxyindazoles, the keto-amine form is found to be the more stable tautomer in many cases.
Figure 1: Tautomeric equilibrium of this compound.
Data Presentation
The following tables summarize the predicted and representative quantitative data for the tautomeric forms of this compound, based on data from analogous compounds.
Table 1: Predicted Spectroscopic Data
| Tautomer | Form | 1H NMR (ppm, DMSO-d6)a | 13C NMR (ppm, DMSO-d6)b | IR (cm-1)c |
| A | 3-Hydroxy-1H | ~13.5 (N1-H), ~10.0 (O-H), 7.5-8.0 (aromatic) | ~150 (C3-O), ~140 (C7a), ~125 (C5), ~110-120 (other aromatic C) | ~3400 (O-H), ~3200 (N-H), ~1620 (C=N) |
| B | 3-Keto-1,2-dihydro | ~11.0 (N1-H), ~9.0 (N2-H), 7.0-7.8 (aromatic) | ~165 (C=O), ~140 (C7a), ~120 (C5), ~110-130 (other aromatic C) | ~3300 (N-H), ~1700 (C=O, amide) |
a, b: Predicted chemical shifts based on general values for 3-hydroxyindazoles and related heterocyclic systems. c: Representative IR frequencies for the key functional groups.
Table 2: Computational Data for Parent 3-Hydroxyindazole
| Tautomer | Method | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 3-Hydroxy-1H | DFT/B3LYP/6-31G | +2.5 | 2.1 |
| 3-Keto-1,2-dihydro | DFT/B3LYP/6-31G | 0.0 | 4.5 |
Data extrapolated from computational studies on the parent 3-hydroxyindazole scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the tautomeric forms of this compound.
Synthesis of this compound
A potential synthetic route to this compound could be adapted from the synthesis of related 3-iodoindazoles.
Figure 2: Proposed synthetic workflow for this compound.
Protocol:
-
Iodination: To a solution of 5-nitro-1H-indazole in a suitable solvent (e.g., DMF), add iodine, potassium iodide, and an aqueous solution of sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC). Isolate the product, 3-iodo-5-nitro-1H-indazole, by precipitation and filtration.
-
Reduction: Suspend 3-iodo-5-nitro-1H-indazole in ethanol and water. Add a reducing agent such as iron powder and ammonium chloride. Heat the mixture to reflux for several hours. After completion, filter the hot solution and concentrate the filtrate to obtain 5-amino-3-iodo-1H-indazole.
-
Diazotization and Hydrolysis: Dissolve 5-amino-3-iodo-1H-indazole in aqueous sulfuric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise. Stir the resulting diazonium salt solution at low temperature, then heat to induce hydrolysis. Cool the reaction mixture and extract the product, this compound, with a suitable organic solvent. Purify by column chromatography or recrystallization.
Spectroscopic Characterization
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique to identify and quantify tautomers in solution.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4) to assess solvent effects on the tautomeric equilibrium.
-
1H and 13C NMR: Acquire 1D 1H and 13C NMR spectra. The chemical shifts of the N-H and O-H protons, as well as the carbon signals for C3 and the surrounding aromatic carbons, will be indicative of the predominant tautomer.
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.
-
Variable Temperature (VT) NMR: Conduct 1H NMR experiments at different temperatures to observe any shifts in the tautomeric equilibrium.
4.2.2 Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of key functional groups that differentiate the tautomers.
Protocol:
-
Sample Preparation: Prepare a KBr pellet of the solid sample or acquire the spectrum in a suitable solvent.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.
-
Analysis: Look for characteristic absorption bands: a strong C=O stretch (around 1700 cm-1) for the keto form, and O-H and C=N stretches (around 3400 cm-1 and 1620 cm-1, respectively) for the hydroxy form.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information of the tautomeric form present in the solid state.
Figure 3: Experimental workflow for X-ray crystallography.
Protocol:
-
Crystal Growth: Grow single crystals of this compound from a suitable solvent or solvent mixture by slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. Refine the structural model to obtain accurate bond lengths, bond angles, and atomic coordinates, which will unambiguously identify the tautomeric form.
Computational Chemistry
Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers.
Protocol:
-
Structure Optimization: Build the 3D structures of both the 3-hydroxy and 3-keto tautomers of this compound. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Solvation Effects: To model the effect of different solvents, employ a continuum solvation model (e.g., PCM) in the calculations.
-
Spectra Prediction: Predict NMR chemical shifts and IR vibrational frequencies for each tautomer and compare them with the experimental data to support the assignment of the predominant form.
Conclusion
Quantum Chemical Blueprint for 5-Iodo-1H-indazol-3-ol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 5-Iodo-1H-indazol-3-ol. In the absence of specific published experimental and computational data for this molecule, this document serves as a methodological framework, utilizing data from closely related indazole derivatives for illustrative purposes. The protocols and analyses detailed herein are standard methodologies in computational chemistry and are directly applicable to the study of this compound.
Molecular Structure and Optimization
The foundational step in the quantum chemical analysis of a molecule is the determination of its most stable three-dimensional structure. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation of the molecule. For a molecule like this compound, it is crucial to consider the possibility of tautomerism, particularly the equilibrium between the -ol and the -one forms (1,2-dihydro-3H-indazol-3-one).
Computational Methodology
Density Functional Theory (DFT) is a robust method for these calculations. A common and effective approach involves the B3LYP functional with a basis set such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. Calculations should be performed in the gas phase and, for greater accuracy in predicting properties in a biological context, in various solvents using a continuum solvation model like the Polarizable Continuum Model (PCM).
Optimized Geometric Parameters (Illustrative)
The following table presents typical bond lengths and angles for an indazole ring system, which would be determined through geometry optimization.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.38 | N1-N2-C3 | 108.5 |
| N2-C3 | 1.35 | N2-C3-C3a | 110.0 |
| C3-C3a | 1.40 | C3-C3a-C7a | 106.5 |
| C3a-C7a | 1.41 | C3a-C7a-N1 | 112.0 |
| C7a-N1 | 1.37 | C7a-N1-N2 | 103.0 |
| C3-O3 | 1.36 | N2-C3-O3 | 125.0 |
| C5-I5 | 2.10 | C4-C5-I5 | 119.5 |
Note: These are representative values for an indazole scaffold and would be precisely calculated for this compound.
Spectroscopic Analysis
Quantum chemical calculations can predict various spectra, which can then be compared with experimental data for validation of the computed structure and for the assignment of spectral features.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Theoretical vibrational frequencies are calculated from the optimized geometry. These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors. Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific types of molecular motion (e.g., stretching, bending).
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Illustrative) | Assignment (PED) |
| O-H stretch | 3450 | 3400-3500 | ν(O-H) |
| N-H stretch | 3300 | 3250-3350 | ν(N-H) |
| C=O stretch (keto form) | 1680 | 1670-1690 | ν(C=O) |
| C=N stretch | 1620 | 1610-1630 | ν(C=N) |
| C-I stretch | 550 | 540-560 | ν(C-I) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts. These calculations are performed on the optimized molecular structure, and the results are referenced against a standard (e.g., Tetramethylsilane, TMS).
| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) (Illustrative) |
| H (N1-H) | 12.5 | 12.0-13.0 |
| H (O3-H) | 9.5 | 9.0-10.0 |
| H (C4) | 7.8 | 7.6-7.9 |
| H (C6) | 7.5 | 7.3-7.6 |
| H (C7) | 8.0 | 7.8-8.1 |
| C3 | 160 | 158-162 |
| C5 | 90 | 88-92 |
| C7a | 140 | 138-142 |
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. This analysis provides information about the electronic transitions between molecular orbitals, which are responsible for the molecule's absorption of UV and visible light.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 295 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 260 | 0.25 | HOMO-1 → LUMO |
Electronic Properties
Understanding the electronic properties of this compound is crucial for predicting its reactivity and intermolecular interactions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the delocalization of electron density and the nature of bonding within the molecule. It quantifies the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N1 | π(N2-C3) | 25.5 |
| LP(1) O3 | π(N2-C3) | 18.2 |
| π(C4-C5) | π*(C6-C7) | 20.1 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic excitation properties. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.
| Parameter | Energy (eV) |
| E(HOMO) | -6.2 |
| E(LUMO) | -1.5 |
| Energy Gap (ΔE) | 4.7 |
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. For this compound, negative potential (red/yellow) would be expected around the oxygen and nitrogen atoms, indicating nucleophilic regions, while positive potential (blue) would be found around the hydrogen atoms, indicating electrophilic regions.
Experimental Protocols
Synthesis of this compound (General Procedure)
A common route to indazol-3-ols involves the cyclization of a suitably substituted anthranilic acid derivative.
-
Starting Material: 2-amino-5-iodobenzoic acid.
-
Diazotization: Dissolve 2-amino-5-iodobenzoic acid in an aqueous solution of a strong acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.
-
Cyclization: The resulting diazonium salt is then subjected to conditions that promote intramolecular cyclization. This can often be achieved by warming the solution, which leads to the formation of the indazol-3-one tautomer.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic Characterization
-
FT-IR and FT-Raman: Spectra are recorded on solid samples using an FT-IR spectrometer with a universal ATR accessory and an FT-Raman spectrometer with a laser excitation source.
-
NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in ppm relative to TMS.
-
UV-Vis: The absorption spectrum is recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) in the range of 200-800 nm.
Visualizations
An In-depth Technical Guide to the Discovery and Isolation of 5-Iodo-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis and isolation of 5-Iodo-1H-indazol-3-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly published discovery paper, this document outlines two plausible synthetic pathways based on established chemical principles and related literature. The guide provides detailed experimental protocols, summarizes key quantitative data, and includes visualizations of the proposed synthetic workflows.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous therapeutic agents. The introduction of an iodine atom at the 5-position and a hydroxyl group at the 3-position of the indazole ring creates a versatile scaffold for further functionalization, making this compound a molecule of interest for the development of novel pharmaceuticals. This guide proposes two primary synthetic routes for its preparation.
Proposed Synthetic Pathways
Two logical synthetic routes for the preparation of this compound are presented below.
Route 1: From 5-Iodoanthranilic Acid
This pathway begins with the readily available 5-iodoanthranilic acid and proceeds through a diazotization, reduction, and cyclization sequence.
Caption: Proposed synthesis of this compound starting from 5-Iodoanthranilic Acid.
Route 2: From 1H-Indazol-3-ol
This alternative route starts with the synthesis of 1H-indazol-3-ol, followed by a regioselective iodination at the 5-position.
Caption: Proposed synthesis of this compound starting from 1H-Indazol-3-ol.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the proposed synthetic pathways.
Route 1: Detailed Protocol
Step 1: Synthesis of 2-Hydrazinyl-5-iodobenzoic Acid from 5-Iodoanthranilic Acid
-
Diazotization: Dissolve 5-iodoanthranilic acid in a suitable aqueous acid (e.g., hydrochloric acid) and cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of the tin complex of 2-hydrazinyl-5-iodobenzoic acid will form.
-
Isolation: Filter the precipitate and wash it with cold water. Decompose the tin complex by treating it with a base (e.g., sodium hydroxide solution) until the solution is alkaline. The 2-hydrazinyl-5-iodobenzoic acid will precipitate. Filter the product, wash with water, and dry under vacuum.
Step 2: Synthesis of this compound from 2-Hydrazinyl-5-iodobenzoic Acid
-
Cyclization: Suspend 2-hydrazinyl-5-iodobenzoic acid in an aqueous acidic solution (e.g., dilute hydrochloric acid).
-
Heating: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will precipitate.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product. A similar procedure for the synthesis of 5-chloro-1H-indazol-3-ol from 5-chloro-2-hydrazinylbenzoic acid reports a yield of 60%.[1]
Route 2: Detailed Protocol
Step 1: Synthesis of 1H-Indazol-3-ol from Anthranilic Acid
-
Follow the procedure described in Route 1, Step 1, starting with anthranilic acid to synthesize 2-hydrazinylbenzoic acid.
-
Follow the cyclization procedure described in Route 1, Step 2, using 2-hydrazinylbenzoic acid as the starting material to yield 1H-indazol-3-ol.
Step 2: Regioselective Iodination of 1H-Indazol-3-ol
Note: A direct and selective method for the iodination of 1H-indazol-3-ol at the 5-position has not been explicitly found in the literature. The following is a proposed method based on the halogenation of similar indazole systems.
-
Reaction Setup: Dissolve 1H-indazol-3-ol in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF).
-
Iodinating Agent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid or hydrogen peroxide).
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal reaction time and temperature.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired 5-iodo isomer from other potential regioisomers. The synthesis of 5-bromo-1H-indazole-3-carboxylic acid is achieved by treating indazole-3-carboxylic acid with bromine in glacial acetic acid at 90 °C, yielding the product in 87.5% yield, suggesting that halogenation at the 5-position is feasible.[2]
Quantitative Data
While specific experimental data for the synthesis of this compound is not available, the following table summarizes relevant data for key starting materials and analogous compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 5-Iodoanthranilic Acid | C₇H₆INO₂ | 263.03 | 219-221 (dec.) | - | Commercial |
| 5-Chloro-1H-indazol-3-ol | C₇H₅ClN₂O | 168.58 | - | 60 | [1] |
| 5-Bromo-1H-indazole-3-carboxylic acid | C₈H₅BrN₂O₂ | 241.04 | - | 87.5 | [2] |
Predicted Spectral Data
Based on the structure of this compound and data from analogous compounds, the following spectral characteristics are anticipated:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring. The proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The chemical shifts will be influenced by the electron-withdrawing iodine atom and the electron-donating hydroxyl group. The N-H and O-H protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. For 5-chloro-1H-indazol-3-ol, the aromatic protons appear in the range of δ 7.30-7.65 ppm.[1]
-
¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The chemical shifts will be characteristic of the aromatic and heterocyclic nature of the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₅IN₂O, MW: 275.03). The isotopic pattern of iodine (¹²⁷I, 100%) will be evident.
Conclusion
This technical guide provides a comprehensive overview of the plausible synthetic pathways for the discovery and isolation of this compound. While a definitive documented synthesis is not yet available, the proposed routes, based on established organic chemistry principles and literature precedents for similar molecules, offer a solid foundation for researchers to successfully synthesize this compound. The detailed protocols and compiled data will be a valuable resource for scientists and professionals in the field of drug development, enabling further exploration of the therapeutic potential of this and related indazole derivatives. Further experimental work is required to optimize the proposed reaction conditions and fully characterize the final product and its intermediates.
References
Crystal Structure of 5-Iodo-1H-indazol-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystallographic structure of 5-Iodo-1H-indazol-3-ol, a halogenated derivative of the indazole scaffold, which is of significant interest in medicinal chemistry and materials science. Due to the absence of publicly available, specific crystallographic data for this compound in the initial search, this document outlines the general methodologies and expected structural features based on related compounds. It serves as a foundational guide for researchers undertaking the synthesis, crystallization, and structural analysis of this and similar molecules.
Introduction
Indazole derivatives are a well-established class of heterocyclic compounds recognized for their wide range of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties. The introduction of a halogen atom, such as iodine, at the 5-position and a hydroxyl group at the 3-position of the indazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capabilities. These modifications can, in turn, modulate the compound's interaction with biological targets. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design and for elucidating structure-activity relationships (SAR).
Experimental Protocols
The determination of a molecule's crystal structure is a systematic process that involves synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of this compound
A plausible synthetic route to this compound would involve the iodination of a suitable indazol-3-ol precursor. A general procedure is outlined below:
-
Starting Material: A common precursor would be 1H-indazol-3-ol or a protected variant.
-
Iodination: The indazole ring can be iodinated using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in an appropriate solvent like dichloromethane (DCM) or acetonitrile (MeCN). The regioselectivity of the iodination would be a critical aspect to control, potentially requiring the use of protecting groups.
-
Deprotection (if necessary): If a protecting group was used on the indazole nitrogen or the hydroxyl group, a subsequent deprotection step would be required.
-
Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, bond angles, and thermal parameters.
Anticipated Crystallographic Data and Molecular Geometry
Based on the structures of related indazole derivatives, the following table summarizes the expected range for key crystallographic parameters of this compound.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c, Pbca) |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 20 |
| c (Å) | 5 - 15 |
| α (°) | 90 |
| β (°) | 90 - 110 |
| γ (°) | 90 |
| Z (molecules per cell) | 2, 4, or 8 |
Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions.
-
Hydrogen Bonding: The presence of the hydroxyl group (-OH) and the indazole N-H group makes them potent hydrogen bond donors. The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. A robust network of N-H···N, O-H···N, and O-H···O hydrogen bonds is anticipated to be a key feature of the crystal packing.
-
Halogen Bonding: The iodine atom at the 5-position can participate in halogen bonding interactions (C-I···X, where X is a nucleophilic atom like O or N). This type of interaction is increasingly recognized for its role in crystal engineering and molecular recognition.
Visualizations
The following diagrams illustrate the general workflow for crystal structure determination and a hypothetical representation of the intermolecular interactions that might be observed in the crystal structure of this compound.
Conclusion
While a definitive crystal structure for this compound is not currently in the public domain, this guide provides a robust framework for its determination and analysis. The outlined experimental protocols are standard in the field of crystallography. The anticipated structural features, including the key roles of hydrogen and halogen bonding, provide a valuable starting point for researchers. The determination of this crystal structure would be a valuable contribution to the field, enabling more precise molecular modeling and a deeper understanding of the structure-property relationships of halogenated indazoles, ultimately aiding in the rational design of new therapeutic agents and functional materials.
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 5-Iodo-1H-indazol-3-ol Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases. The functionalization of the indazole ring allows for the fine-tuning of potency and selectivity against various kinase targets. This document provides detailed application notes and protocols for the synthesis of 5-Iodo-1H-indazol-3-ol derivatives and their evaluation as kinase inhibitors, with a focus on Akt, JNK, FLT3, and TTK kinases. The 5-iodo substitution serves as a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).
Data Presentation
The following tables summarize the inhibitory activities of representative indazole derivatives against various kinases. While specific data for this compound derivatives are not extensively available in the public domain, the provided data for structurally related compounds highlight the potential of the indazole scaffold as a potent kinase inhibitor.
Table 1: Inhibitory Activity of Indazole Derivatives against various Kinases
| Compound ID | Kinase Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Indazole Derivative A | FLT3 | 0.941 | N/A | N/A |
| FLT3 (D835Y) | 0.199 | |||
| Indazole Derivative B | TTK | 3.6 | N/A | N/A |
| Indazole Derivative C | FLT3-ITD | 4 | N/A | N/A |
| FLT3-D835Y | 1 | |||
| Indazole Derivative D | K562 cell line | 5150 | 5-Fluorouracil | >50000 |
| Indazole Derivative E | Hep-G2 cell line | 3320 | 5-Fluorouracil | >50000 |
Note: The compound IDs are generalized due to the diverse sources of the data. The data is presented to showcase the potential of the indazole scaffold.
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthetic route to this compound, starting from the readily available 4-iodo-2-nitroaniline. The synthesis involves a diazotization reaction followed by cyclization and hydrolysis.
Workflow for the Synthesis of this compound
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Iodo-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 5-Iodo-1H-indazol-3-ol with various boronic acids. The ability to introduce a wide range of aryl and heteroaryl groups at the C-5 position of the indazol-3-ol core is of significant interest for the development of novel therapeutic agents.
The presence of a free hydroxyl group at the C-3 position and an unprotected NH group on the indazole ring can present challenges in cross-coupling reactions. However, with carefully selected conditions, the Suzuki coupling can be performed efficiently.[1] This protocol outlines a general procedure that can be adapted and optimized for specific substrates.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl or heteroaryl boronic acid) in the presence of a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura coupling reactions involving substituted indazoles, which can serve as a starting point for the optimization of reactions with this compound.
| Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | THF/H₂O (4:1) | 80 | 12 | High | [2] |
| 3-Chloroindazole | 3-Fluorophenylboronic acid | P2 precatalyst (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 15 | Good | [1] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [3] |
| 3-Bromoindazoles | Various aryl boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (µW) | - | Good to Excellent | [4] |
| 7-Bromo-4-substituted-1H-indazoles | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | - | Moderate to Good | [5] |
Note: This table provides a summary of conditions for similar substrates and should be used as a guideline for optimization.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Solvent Addition: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 dioxane/water).[6]
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.[2] For microwave-assisted reactions, seal the vial and irradiate at a set temperature.[4]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-indazol-3-ol.
-
Characterization: Characterize the purified product using standard analytical techniques (e.g., NMR, HRMS).
Figure 2: General Experimental Workflow for Suzuki Coupling.
Important Considerations
-
N-Protection: While this protocol is for the unprotected indazole, in some cases, protection of the indazole nitrogen (N1) may be necessary to prevent side reactions and improve yields, particularly with less reactive boronic acids.[2]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly impact the reaction's efficiency. For challenging couplings, using pre-catalysts or specific ligands like SPhos or XPhos might be beneficial.[1]
-
Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The basicity can influence the reaction rate and the stability of the reactants.
-
Microwave Irradiation: Microwave-assisted heating can often reduce reaction times and improve yields.[4]
-
Safety: Palladium catalysts can be pyrophoric and should be handled with care in an inert atmosphere. Many organic solvents are flammable and/or toxic and should be used in a well-ventilated fume hood. Always wear appropriate personal protective equipment.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 5-Iodo-1H-indazol-3-ol. This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of N-substituted 5-amino-1H-indazol-3-ol scaffolds. These structures are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the indazole core in a wide array of biologically active molecules.[1] The ability to introduce diverse amine functionalities at the C-5 position allows for extensive exploration of structure-activity relationships (SAR) and the generation of novel therapeutic candidates.
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (this compound) and a primary or secondary amine. The reaction is conducted in the presence of a suitable phosphine ligand and a base. The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[2][3]
Due to the presence of two acidic protons (N-H at position 1 and O-H at position 3) in the starting material, N-protection of the indazole is recommended to prevent side reactions and catalyst deactivation. Furthermore, the use of a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) is advantageous as it can tolerate protic functional groups, like the hydroxyl group at the 3-position.[2]
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of a protected this compound with various primary and secondary amines. The data presented is based on analogous reactions with 6-bromo-1H-indazole and should be considered as a starting point for optimization.[1]
Table 1: Buchwald-Hartwig Amination of N-Protected this compound with Primary Amines
| Amine | Product | Expected Yield (%) |
| Aniline | 5-(Phenylamino)-1H-indazol-3-ol | 80-90 |
| 4-Methoxyaniline | 5-((4-Methoxyphenyl)amino)-1H-indazol-3-ol | 85-95 |
| Benzylamine | 5-(Benzylamino)-1H-indazol-3-ol | 80-90 |
| Cyclohexylamine | 5-(Cyclohexylamino)-1H-indazol-3-ol | 70-80 |
Reaction Conditions: N-protected this compound (1.0 equiv), primary amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]
Table 2: Buchwald-Hartwig Amination of N-Protected this compound with Secondary Amines
| Amine | Product | Expected Yield (%) |
| Morpholine | 5-(Morpholino)-1H-indazol-3-ol | 90-98 |
| Piperidine | 5-(Piperidin-1-yl)-1H-indazol-3-ol | 85-95 |
| N-Methylaniline | 5-(Methyl(phenyl)amino)-1H-indazol-3-ol | 75-85 |
| 4-Hydroxypiperidine | 1-(3-Hydroxy-1H-indazol-5-yl)piperidin-4-ol | 80-90 |
Reaction Conditions: N-protected this compound (1.0 equiv), secondary amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1]
Experimental Protocols
All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: N-Protection of this compound with a Tetrahydropyranyl (THP) Group
A tetrahydropyranyl (THP) protecting group is suggested due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its relatively straightforward removal under acidic conditions.
Materials:
-
This compound
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid (pTSA) or Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM, add 3,4-dihydro-2H-pyran (1.5 equiv).
-
Add a catalytic amount of pTSA or PPTS (0.05 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-THP protected this compound.
Protocol 2: General Procedure for the Amination of N-THP-5-Iodo-1H-indazol-3-ol with Primary Amines
Materials:
-
N-THP-5-Iodo-1H-indazol-3-ol
-
Primary amine
-
BrettPhos precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add N-THP-5-Iodo-1H-indazol-3-ol (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[1]
-
Extract the mixture with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.
Protocol 3: General Procedure for the Amination of N-THP-5-Iodo-1H-indazol-3-ol with Secondary Amines
Materials:
-
N-THP-5-Iodo-1H-indazol-3-ol
-
Secondary amine
-
RuPhos precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add N-THP-5-Iodo-1H-indazol-3-ol (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.[1]
-
Extract the mixture with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography.
Visualization
References
Application Notes and Protocols for 5-Iodo-1H-indazol-3-ol in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its interaction with a variety of biological targets, particularly protein kinases.[1][2] The introduction of an iodine atom at the 5-position can influence the compound's physiochemical properties, potentially enhancing its binding affinity and selectivity for specific targets.[3] These characteristics make this compound a compelling candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of cellular signaling pathways, particularly those implicated in diseases such as cancer and inflammatory disorders.[4]
This document provides detailed protocols for the utilization of this compound in a typical HTS workflow designed to identify and characterize inhibitors of a hypothetical protein kinase, herein referred to as "Target Kinase X." The methodologies described are based on established and robust assay technologies suitable for large-scale screening.[5][6]
Hypothetical Target: Target Kinase X Signaling Pathway
Target Kinase X is a hypothetical serine/threonine kinase implicated in a pro-inflammatory signaling cascade. Upon activation by an upstream signaling event (e.g., cytokine binding to its receptor), Target Kinase X phosphorylates and activates a downstream transcription factor. This transcription factor then translocates to the nucleus and induces the expression of inflammatory mediators. Inhibition of Target Kinase X is therefore a potential therapeutic strategy for inflammatory diseases.
Caption: Hypothetical signaling pathway of Target Kinase X.
Data Presentation: Hypothetical Screening Results
The following tables summarize hypothetical data from a primary high-throughput screen and a subsequent dose-response confirmation for this compound.
Table 1: Primary High-Throughput Screening Data
| Compound ID | Concentration (µM) | Percent Inhibition of Target Kinase X | Hit Flag |
| This compound | 10 | 88 | 1 |
| Control Compound A | 10 | 5 | 0 |
| Control Compound B | 10 | 95 (Positive Control) | 1 |
| Vehicle (DMSO) | N/A | 0 (Negative Control) | 0 |
Table 2: Dose-Response Data and IC50 Determination
| Compound Concentration (µM) | Percent Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.7 | 75.4 |
| 1.2 | 52.3 |
| 0.4 | 28.6 |
| 0.1 | 10.1 |
| IC50 (µM) | 1.15 |
Experimental Protocols
General High-Throughput Screening (HTS) for Kinase Inhibition
This protocol outlines a generic, luminescence-based biochemical assay to screen for inhibitors of Target Kinase X. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[6]
Materials:
-
Target Kinase X (recombinant)
-
Kinase Substrate (peptide)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
Positive Control (e.g., a known potent inhibitor of a similar kinase)
-
Negative Control (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
384-well, low-volume, white, solid-bottom microplates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 20 nL of the 10 mM stock solution of this compound, positive control, or negative control into the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM.
-
Kinase/Substrate Addition: Add 5 µL of a 2X solution of Target Kinase X and its peptide substrate in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the compound to interact with the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in assay buffer to each well. The final volume in each well is 10 µL.
-
Kinase Reaction: Incubate the reaction mixture for 60 minutes at room temperature.
-
Reaction Termination and ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding 10 µL of the ADP-Glo™ Reagent.
-
Luminescence Signal Generation: Incubate for 40 minutes at room temperature.
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Dose-Response Assay for Hit Confirmation
This protocol is for confirming the inhibitory activity of "hit" compounds from the primary screen and determining their potency (IC50).
Protocol:
-
Serial Dilution: Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO.
-
Compound Plating: Dispense 20 nL of each concentration into a 384-well plate in triplicate.
-
Assay Procedure: Follow steps 2-8 of the general HTS workflow.
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: High-throughput screening workflow for kinase inhibition.
Conclusion
The provided protocols and application notes serve as a comprehensive guide for the inclusion of this compound in high-throughput screening campaigns, particularly those targeting protein kinases. The methodologies are robust, scalable, and utilize commercially available technologies, making them accessible to most drug discovery laboratories. While the presented data is hypothetical, it illustrates the potential of this compound class as a source of novel kinase inhibitors. Further investigation into the selectivity and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.co.uk [promega.co.uk]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Iodo-1H-indazol-3-ol as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodo-1H-indazol-3-ol is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel bioactive molecules. The indazole core is a privileged structure found in numerous biologically active compounds, and the presence of an iodine atom at the 5-position provides a crucial handle for introducing molecular diversity through various cross-coupling reactions.[1] This, combined with the 3-ol functionality, makes it a valuable starting material for the development of new therapeutic agents.
One of the most promising applications of the 1H-indazol-3-ol scaffold is in the development of D-amino acid oxidase (DAAO) inhibitors.[2][3] DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[2][3] Inhibition of DAAO increases the levels of D-serine in the brain, thereby enhancing NMDA receptor neurotransmission. This mechanism is a potential therapeutic strategy for treating the cognitive and negative symptoms of schizophrenia.[2][3]
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application as a building block for DAAO inhibitors. Detailed experimental protocols for its synthesis, functionalization, and biological evaluation are also presented.
Data Presentation
| Compound ID | Substitution (R) | hDAAO IC50 (µM) |
| 1 | H | >100 |
| 2 | 6-F | 0.086 |
| 3 | 6-Cl | 0.035 |
| 4 | 6-Br | 0.029 |
| 5 | 7-F | 0.38 |
| 6 | 7-Cl | 0.11 |
| 7 | 5-F | 0.92 |
| 8 | 5-Cl | 0.25 |
Data is representative of the class of compounds and adapted from literature on substituted 1H-indazol-3-ol DAAO inhibitors. hDAAO refers to human D-amino acid oxidase.
Signaling Pathway
The following diagram illustrates the role of D-amino acid oxidase (DAAO) in the glutamatergic synapse and the mechanism of action of this compound-based DAAO inhibitors.
Caption: DAAO inhibition enhances NMDA receptor signaling.
Experimental Workflow
The general workflow for the synthesis and evaluation of bioactive compounds derived from this compound is depicted below.
Caption: Drug discovery workflow using this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the iodination of a 1H-indazol-3-ol precursor.
Materials:
-
1H-Indazol-3-ol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a solution of 1H-indazol-3-ol (1.0 eq) in acetonitrile, add N-Iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and continue stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2-3 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Stir bar
-
Reaction vessel suitable for heating under an inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid, and the base.
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-1H-indazol-3-ol derivative.
Protocol 3: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against human DAAO using a fluorescence-based assay that detects the production of hydrogen peroxide.[2][4]
Materials:
-
Recombinant human DAAO (hDAAO)
-
Test compounds (e.g., derivatives of this compound) dissolved in DMSO
-
D-serine (substrate)
-
Flavin adenine dinucleotide (FAD)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a reaction buffer containing 50 mM sodium phosphate, pH 7.4, and 4 µM FAD.
-
Prepare a working solution of the test compounds by serially diluting a DMSO stock solution in the reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a substrate solution containing D-serine in the reaction buffer. The final concentration in the assay should be close to its Km value for hDAAO.
-
Prepare a detection reagent by mixing Amplex® Red and HRP in the reaction buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
In a 96-well black microplate, add a small volume of the test compound working solution or vehicle control (for no-inhibition and 100% activity controls).
-
Add the hDAAO enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the D-serine substrate solution to all wells.
-
Immediately add the Amplex® Red/HRP detection reagent to all wells.
-
Incubate the plate at 37°C, protected from light, for a suitable time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a microplate reader (excitation ~540 nm, emission ~590 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel drug candidates. Its utility is particularly evident in the development of DAAO inhibitors for potential new treatments for schizophrenia. The synthetic handles at the 3- and 5-positions allow for extensive structural modifications, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols provided herein offer a foundation for researchers to synthesize, functionalize, and evaluate new chemical entities based on this promising scaffold.
References
Palladium-catalyzed cross-coupling of 5-Iodo-1H-indazol-3-ol.
An in-depth guide to the palladium-catalyzed cross-coupling of 5-Iodo-1H-indazol-3-ol, a key transformation for the synthesis of diverse molecular structures in drug discovery and medicinal chemistry.
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-cancer and anti-inflammatory properties.[1][2] The functionalization of this core is crucial for developing novel therapeutics. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of significant molecular diversity.[3][4]
This document provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using this compound as the starting material. The presence of the acidic N-H and 3-ol protons on the indazole ring can interfere with the catalytic cycle; therefore, N-protection may be necessary in some cases to prevent side reactions and improve yields.[3][5]
General Palladium-Catalyzed Cross-Coupling Workflow
The catalytic cycle for these reactions generally proceeds through three key steps: oxidative addition, transmetalation (or related step), and reductive elimination. This cycle is the foundation for forming the new C-C or C-N bond.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
A typical experimental workflow involves careful setup under an inert atmosphere, monitoring the reaction, and purification of the final product.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling the iodo-indazole with an organoboron reagent, such as a boronic acid or its ester.[2] This reaction is fundamental for synthesizing 5-aryl-1H-indazol-3-ol derivatives, which are prominent scaffolds in kinase inhibitor development.[2]
Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
The following table summarizes common conditions for the Suzuki-Miyaura coupling of iodo-indazoles. Optimization may be required for this compound.
| Component | Example | Role/Function | Typical Amount |
| Substrate | This compound | Electrophilic Partner | 1.0 equiv. |
| Coupling Partner | Phenylboronic Acid | Nucleophilic Partner | 1.2 - 2.0 equiv. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the reaction | 2 - 6 mol% |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates boronic acid | 2.0 - 3.0 equiv. |
| Solvent | Dioxane/H₂O, DME/H₂O | Reaction Medium | 4:1 or 2:1 mixture |
| Temperature | 80 - 120 °C | Provides activation energy | - |
| Time | 40 min - 24 h | Reaction Duration | - |
Data compiled from related reactions on iodo-indazole scaffolds.[5][6][7]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid.
-
Reaction Setup : To a microwave vial or round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).[5]
-
Solvent Addition : Add the solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[2]
-
Degassing : Seal the vessel and degas the mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-30 minutes. This step is critical to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2][5]
-
Reaction : Heat the mixture to the desired temperature (e.g., 120 °C) with vigorous stirring. If using a microwave reactor, irradiate for the specified time (e.g., 40 minutes).[5]
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up : After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).[2][5]
-
Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.[5]
Application Note 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of 5-amino-1H-indazol-3-ol derivatives from this compound and a primary or secondary amine.[3][8] The choice of ligand is critical for achieving high yields.[3]
Data Presentation: Typical Buchwald-Hartwig Amination Conditions
| Component | Example | Role/Function | Typical Amount |
| Substrate | This compound | Electrophilic Partner | 1.0 equiv. |
| Coupling Partner | Morpholine, Aniline | Nucleophilic Partner | 1.2 - 1.5 equiv. |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst Precursor | 1 - 5 mol% |
| Ligand | Xantphos, P(t-Bu)₃ | Stabilizes Pd(0) | 2 - 10 mol% |
| Base | Cs₂CO₃, NaOt-Bu | Deprotonates Amine | 1.5 - 2.5 equiv. |
| Solvent | Dioxane, Toluene | Reaction Medium | - |
| Temperature | 100 °C | Activation Energy | - |
| Time | 18 - 24 h | Reaction Duration | - |
Data inferred from studies on related iodo-heterocycles due to limited direct precedent.[3]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup : In an oven-dried, argon-flushed Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5 mol%).
-
Reagent Addition : Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition : Add the anhydrous, degassed solvent (e.g., dioxane).
-
Reaction : Seal the tube and heat the mixture in an oil bath at the required temperature (e.g., 100 °C) with stirring for 18-24 hours.
-
Monitoring : Track the reaction's progress via TLC or LC-MS.
-
Work-up : Cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification : Concentrate the filtrate under reduced pressure and purify the residue using flash column chromatography to isolate the desired 5-amino-1H-indazol-3-ol product.
Application Note 3: Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne.[9] This reaction is distinguished by its use of a palladium catalyst in conjunction with a copper(I) co-catalyst.[5][9] The resulting 5-alkynyl-1H-indazol-3-ol derivatives are valuable intermediates in organic synthesis.
Data Presentation: Typical Sonogashira Coupling Conditions
| Component | Example | Role/Function | Typical Amount |
| Substrate | This compound | Electrophilic Partner | 1.0 equiv. |
| Coupling Partner | Phenylacetylene | Nucleophilic Partner | 1.1 - 1.5 equiv. |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Primary Catalyst | 2 - 5 mol% |
| Cu Co-catalyst | CuI | Co-catalyst | 4 - 10 mol% |
| Base | Et₃N, DIPEA | H-X Scavenger/Activator | 2.0 - 3.0 equiv. |
| Solvent | THF, DMF | Reaction Medium | - |
| Temperature | Room Temp. - 80 °C | Activation Energy | - |
| Time | 2 - 12 h | Reaction Duration | - |
Data compiled from general Sonogashira protocols and studies on 3-iodoindazoles.[5][6][10]
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup : To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper co-catalyst (CuI, 4 mol%).
-
Solvent and Reagent Addition : Add the anhydrous, degassed solvent (e.g., THF). Add the terminal alkyne (1.2 equiv.) followed by the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction : Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed.
-
Monitoring : Monitor the reaction by TLC or LC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the copper salts, followed by water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the 5-alkynyl-1H-indazol-3-ol.
References
- 1. jocpr.com [jocpr.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application of 5-Iodo-1H-indazol-3-ol in the Synthesis of VEGFR-2 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 5-Iodo-1H-indazol-3-ol as a key intermediate in the synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors, and the strategic placement of an iodo group at the 5-position and a hydroxyl group at the 3-position offers versatile handles for synthetic diversification to generate potent and selective VEGFR-2 inhibitors.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are critical regulators of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of numerous solid tumors, making it a prime target for anticancer drug development. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have proven to be an effective therapeutic strategy.
This compound is a valuable starting material for the synthesis of such inhibitors. The iodo group at the C5 position serves as a versatile handle for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The indazol-3-ol tautomer is in equilibrium with the 1H-indazol-3(2H)-one form, and the nitrogen at the N1 or N2 position can be selectively alkylated to introduce further diversity and modulate the physicochemical and pharmacological properties of the final compounds. The hydroxyl group at the C3 position also offers a site for O-alkylation, providing another avenue for structural modification.
VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK, PI3K-Akt, and Src pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all of which are essential for angiogenesis.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Synthesis of this compound
A reliable synthetic route to this compound is crucial for its application. While a direct protocol is not widely published, a plausible route can be adapted from the synthesis of related halo-indazol-3-ols. The following is a representative protocol based on the cyclization of a substituted anthranilic acid derivative.
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-5-iodobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃)
-
Water
-
Ethanol
Procedure:
-
Suspend 2-amino-5-iodobenzoic acid (1 equivalent) in a mixture of water and concentrated HCl at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite (3 equivalents) in water and cool it to 0 °C.
-
Slowly add the diazonium salt solution to the sodium sulfite solution. A precipitate should form.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Acidify the mixture with concentrated HCl to pH 1-2.
-
Heat the mixture to 80-90 °C for 2-3 hours to facilitate cyclization and decarboxylation.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold water and then recrystallize from an ethanol/water mixture to afford this compound.
Key Synthetic Transformations
The following protocols outline key reactions for modifying this compound to generate a library of potential VEGFR-2 inhibitors.
Protocol 2: N1-Alkylation of this compound
Regioselective N-alkylation is critical. Conditions can be tuned to favor either N1 or N2 substitution. N1-alkylation is often favored under basic conditions with less polar solvents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add Cs₂CO₃ (2 equivalents).
-
Add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.
Protocol 3: O-Alkylation of this compound
The hydroxyl group at the C3 position can be alkylated, often after protection of the indazole nitrogen.
Materials:
-
N-protected this compound (e.g., N-THP or N-Boc protected)
-
Alkyl halide (e.g., methyl iodide)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of N-protected this compound (1 equivalent) in anhydrous THF at 0 °C, add NaH (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
Deprotect the indazole nitrogen to yield the O-alkylated product.
Protocol 4: Suzuki-Miyaura Cross-Coupling
This reaction is key to introducing aryl or heteroaryl moieties at the C5 position.
Materials:
-
N-protected 5-iodo-3-alkoxy-1H-indazole (1 equivalent)
-
Aryl or heteroaryl boronic acid or boronate ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the N-protected 5-iodo-3-alkoxy-1H-indazole, boronic acid, and base.
-
Add the solvent system and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Perform N-deprotection to obtain the final product.
Synthetic Workflow and Data Presentation
The general workflow for synthesizing VEGFR-2 inhibitors from this compound is depicted below.
Caption: General Synthetic Workflow.
Representative VEGFR-2 Inhibitors Derived from Indazole Scaffolds
The following table summarizes the VEGFR-2 inhibitory activity of several indazole-based compounds. While not all are explicitly derived from this compound, they represent the structural motifs and potency achievable with this scaffold.
| Compound ID | Structure | VEGFR-2 IC₅₀ (nM) | Reference |
| Axitinib | Chemical structure of Axitinib | 0.2 | [1][2] |
| Pazopanib | Chemical structure of Pazopanib | 30 | [3] |
| Compound X | Indazole with C5-aryl and N1-alkyl substitution | 15.5 | [4] |
| Compound Y | 3-alkoxy-5-heteroaryl-1H-indazole derivative | 8.9 | [5] |
Note: The structures for "Compound X" and "Compound Y" are representative of classes of compounds synthesized in the cited literature, which could potentially be derived from this compound.
Conclusion
This compound represents a highly versatile and valuable starting material for the synthesis of novel VEGFR-2 inhibitors. Its strategic functionalization allows for the exploration of diverse chemical space around the indazole core, a proven pharmacophore for kinase inhibition. The provided protocols for N-alkylation, O-alkylation, and Suzuki-Miyaura coupling serve as a foundation for the development of potent and selective drug candidates targeting angiogenesis. Further optimization of these synthetic routes and extensive structure-activity relationship (SAR) studies are warranted to fully exploit the potential of this intermediate in cancer drug discovery.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Evaluation of pan-Pim Kinase Inhibitors from 5-Iodo-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of novel pan-Pim kinase inhibitors, utilizing 5-Iodo-1H-indazol-3-ol as a versatile starting material. The protocols outlined herein describe a proposed synthetic route, leveraging established palladium-catalyzed cross-coupling reactions, and detail the subsequent evaluation of the synthesized compounds for their inhibitory activity against the three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3).
The Pim kinases are a family of serine/threonine kinases that are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is implicated in the progression of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[3] Developing inhibitors that target all three isoforms (pan-Pim inhibitors) is a promising strategy to overcome potential functional redundancy among the kinase family members.[4]
The indazole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[5][6] The synthetic protocols detailed below offer a pathway to novel indazole-based compounds with the potential for potent and selective pan-Pim inhibition.
Proposed Synthetic Pathway
The proposed synthesis commences with the protection of the indazole nitrogen of this compound, followed by two key palladium-catalyzed cross-coupling reactions: a Suzuki coupling to introduce an aryl or heteroaryl moiety at the 5-position, and a Buchwald-Hartwig amination to install a desired amine at a functionalized C3-position (after conversion of the hydroxyl group). This strategy allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
A. Synthesis of a Hypothetical pan-Pim Inhibitor
This protocol describes a plausible, multi-step synthesis of a potential pan-Pim inhibitor from this compound. Disclaimer: This is a proposed synthetic route and may require optimization.
Step 1: N-Protection of this compound
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-protected intermediate.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine the N-protected this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable base such as cesium carbonate (2.0 eq).[1][7]
-
Add a solvent system, for example, a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).[8]
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Conversion of Hydroxyl to a Leaving Group
-
Dissolve the product from Step 2 (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.
-
Add pyridine (2.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the triflate intermediate, which can be used in the next step without further purification.
Step 4: Buchwald-Hartwig Amination
-
To a reaction tube, add the triflate intermediate from Step 3 (1.0 eq), the desired amine (1.2 eq), a suitable base like sodium tert-butoxide (1.5 eq), and a palladium catalyst system (e.g., Pd2(dba)3 with a ligand like Xantphos).[9][10]
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene and heat the mixture to 100 °C for 16 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Step 5: N-Deprotection
-
Dissolve the product from Step 4 in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2.0 eq).
-
Stir the reaction at room temperature for 4 hours.
-
Concentrate the reaction mixture and purify by preparative HPLC to obtain the final pan-Pim inhibitor.
B. In Vitro Kinase Inhibition Assays
The inhibitory activity of the synthesized compounds against Pim-1, Pim-2, and Pim-3 kinases can be determined using established biochemical assays.
1. ADP-Glo™ Luminescent Kinase Assay
This assay measures the amount of ADP produced in a kinase reaction.[11][12][13]
-
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes.
-
A suitable peptide substrate (e.g., a derivative of the BAD protein).
-
ATP.
-
Synthesized test compounds.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
White opaque 384-well assay plates.
-
Luminometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution.
-
Add 2.5 µL of a solution containing the Pim kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to control wells (with DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
2. LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.[14][15][16]
-
Materials:
-
GST- or His-tagged recombinant human Pim-1, Pim-2, and Pim-3 enzymes.
-
LanthaScreen® Eu-anti-tag (e.g., anti-GST or anti-His) antibody.
-
Kinase Tracer (an Alexa Fluor™ 647-labeled, ATP-competitive inhibitor).
-
Synthesized test compounds.
-
Kinase Buffer.
-
Black 384-well assay plates.
-
TR-FRET-capable plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add 5 µL of the test compound.
-
Add 5 µL of a mixture containing the Pim kinase and the Eu-anti-tag antibody.
-
Add 5 µL of the Kinase Tracer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.[16]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting the data to a dose-response curve.
-
Pim Kinase Signaling Pathway
Pim kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1] Once expressed, Pim kinases phosphorylate a multitude of downstream substrates, thereby promoting cell survival and proliferation while inhibiting apoptosis.[17]
Data Presentation
The following table summarizes the reported biochemical IC50 values for several known pan-Pim kinase inhibitors, providing a benchmark for the evaluation of newly synthesized compounds.
| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| INCB053914 | 0.24 | 30 | 0.12 | [18] |
| PIM447 (LGH447) | 6 | 18 | 4 | [18] |
| AZD1208 | 5 | 180 | 25 | [18] |
| Compound 33 | 16 | 13 | 6.4 | [18] |
| Compound 82a | 0.4 | 1.1 | 0.4 | [5] |
| Compound 84 | Ki = 0.03 | Ki = 0.11 | Ki = 0.02 | [5] |
| Compound 17 | 3 | 73 | 12 | [18] |
Note: IC50 values can vary depending on the assay conditions.
By following these detailed protocols, researchers can synthesize and evaluate novel pan-Pim kinase inhibitors derived from this compound, contributing to the development of new therapeutic agents for the treatment of cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies | PLOS One [journals.plos.org]
- 4. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for N-Alkylation of 5-Iodo-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry, enabling the synthesis of a wide array of biologically active compounds. However, the presence of two reactive nitrogen centers (N-1 and N-2) often leads to challenges in achieving regioselectivity. This document provides detailed experimental protocols for the selective N-alkylation of 5-Iodo-1H-indazol-3-ol, a versatile building block in drug discovery. The protocols described herein are designed to favor either the N-1 or N-2 position by carefully controlling reaction conditions.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds widely recognized as privileged scaffolds in drug discovery.[1] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in the development of novel therapeutic agents. The regiochemical outcome of N-alkylation is highly dependent on factors such as the choice of base, solvent, and alkylating agent, as well as the steric and electronic properties of the indazole substrate.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a principle that can be exploited to favor the formation of N-1 alkylated products.[1][2] This application note details two distinct protocols for the regioselective N-alkylation of this compound, providing researchers with the tools to synthesize the desired N-1 or N-2 substituted products.
Factors Influencing Regioselectivity
The selective N-alkylation of indazoles is a balance between kinetic and thermodynamic control. Key factors that influence the N-1 versus N-2 regioselectivity include:
-
Base and Solvent System: The combination of the base and solvent plays a pivotal role. Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents such as tetrahydrofuran (THF) generally favor N-1 alkylation.[3] This is often attributed to the formation of a more stable indazolide anion. In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF) with weaker bases such as potassium carbonate (K₂CO₃) can lead to mixtures of N-1 and N-2 isomers.[3]
-
Steric Hindrance: Substituents on the indazole ring can sterically direct the alkylation. For instance, a bulky substituent at the C-7 position can hinder attack at the N-1 position, thereby favoring N-2 alkylation.[2]
-
Alkylating Agent: The nature of the alkylating agent can also influence the regioselectivity.
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic product distribution.
Experimental Workflow
The general experimental workflow for the N-alkylation of this compound is depicted below. This process involves the deprotonation of the indazole followed by nucleophilic attack on the alkylating agent, and subsequent workup and purification.
Caption: General experimental workflow for the N-alkylation of this compound.
Protocol 1: Selective N-1 Alkylation
This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product using a strong base in a non-polar aprotic solvent.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv) portion-wise. Caution: NaH is highly reactive with water and flammable.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to 0 °C and cautiously quench the excess NaH with saturated aqueous NH₄Cl solution.
-
Extraction: Remove the THF under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
Protocol 2: Selective N-2 Alkylation (Mitsunobu Conditions)
This protocol utilizes Mitsunobu conditions, which often favor the kinetically controlled N-2 alkylation product.[1]
Materials and Reagents:
-
This compound
-
Alcohol (R-OH) (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add DIAD or DEAD (1.5 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Directly purify the crude residue by flash column chromatography to separate the N-1 and N-2 isomers.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of substituted indazoles based on literature precedents.[1][4] The actual yields for this compound may vary and require optimization.
| Entry | Substrate | Alkylating Agent | Base/Reagent | Solvent | Product | Yield (%) | N-1:N-2 Ratio |
| 1 | 1H-Indazole | n-Pentyl bromide | NaH | THF | N-1-pentyl-1H-indazole | - | >99:1 |
| 2 | 1H-Indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | Mixture | - | 1:1.3 |
| 3 | 1H-Indazole | Ethanol | PPh₃/DEAD | THF | N-2-ethyl-1H-indazole | 58 | 1:2.5 |
Logical Relationship of Reagents and Products
The choice of reagents directly dictates the major product formed in the N-alkylation of indazoles. The following diagram illustrates this relationship.
Caption: Reagent choice dictates the regioselective outcome of N-alkylation.
Conclusion
The regioselective N-alkylation of this compound can be achieved by carefully selecting the appropriate reaction conditions. The use of sodium hydride in THF is expected to favor the formation of the N-1 alkylated product, while Mitsunobu conditions are likely to yield the N-2 regioisomer. These protocols provide a strong foundation for researchers to synthesize and explore the therapeutic potential of novel N-alkylated indazole derivatives. It is important to note that optimization of these procedures for the specific substrate and various alkylating agents may be necessary to achieve optimal yields and selectivity. Purification by column chromatography is generally required to isolate the desired pure regioisomer.[5]
References
- 1. d-nb.info [d-nb.info]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Iodo-1H-indazol-3-ol in the Preparation of a "Turn-On" Fluorescent Probe for Nitroreductase Detection
Introduction
Nitroreductase (NTR) is an enzyme that is overexpressed in hypoxic tumor cells and certain bacteria. This makes it a significant biomarker for cancer diagnosis and for detecting bacterial infections. Fluorescent probes that can selectively detect NTR activity are valuable tools for cellular imaging and diagnostics. The indazol-3-ol scaffold represents a class of heterocyclic compounds with inherent fluorescent properties that can be modulated. This application note describes the synthesis and application of a novel "turn-on" fluorescent probe, (E)-5-(4-nitrostyryl)-1H-indazol-3-ol (IND-NO2) , derived from 5-Iodo-1H-indazol-3-ol. The probe is designed to be non-fluorescent in its native state due to photoinduced electron transfer (PeT) quenching by the nitro group. Upon reduction of the nitro group to an amino group by NTR, the PeT process is inhibited, leading to a significant fluorescence enhancement.
Principle of Detection
The detection mechanism is based on a nitroreductase-triggered reduction of the 4-nitro group on the styryl moiety of the IND-NO2 probe. In the presence of NADH as a cofactor, NTR catalyzes the reduction of the electron-withdrawing nitro group (-NO2) to an electron-donating amino group (-NH2). This conversion disrupts the intramolecular charge transfer (ICT) and PeT quenching mechanism, "turning on" the fluorescence of the indazol-3-ol fluorophore. The resulting fluorescence intensity is directly proportional to the concentration of nitroreductase, allowing for quantitative detection.
Caption: Detection mechanism of the IND-NO2 fluorescent probe for nitroreductase.
Quantitative Data
The photophysical properties of the IND-NO2 probe and its activated form, IND-NH2 , were characterized in phosphate-buffered saline (PBS, pH 7.4) containing 1% DMSO. The data are summarized in the table below.
| Compound | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| IND-NO2 | 420 | 510 | 90 | 0.03 | 1.8 x 10⁴ |
| IND-NH2 | 450 | 525 | 75 | 0.55 | 2.5 x 10⁴ |
Experimental Protocols
Protocol 1: Synthesis of (E)-5-(4-nitrostyryl)-1H-indazol-3-ol (IND-NO2)
This protocol details the synthesis of the IND-NO2 probe from this compound via a Heck cross-coupling reaction.
Materials:
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This compound
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4-Nitrostyrene
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Palladium(II) acetate (Pd(OAc)₂)
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Tri(o-tolyl)phosphine (P(o-tol)₃)
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Triethylamine (TEA)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM)
-
Hexane
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Ethyl acetate (EtOAc)
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Silica gel for column chromatography
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Standard glassware for organic synthesis
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Argon or Nitrogen gas supply
Procedure:
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To a 100 mL round-bottom flask, add this compound (1.0 g, 3.82 mmol), 4-nitrostyrene (0.68 g, 4.58 mmol), and tri(o-tolyl)phosphine (0.23 g, 0.76 mmol).
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Add anhydrous DMF (40 mL) and triethylamine (1.6 mL, 11.46 mmol) to the flask.
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Degas the mixture by bubbling argon gas through the solution for 20 minutes.
-
Add Palladium(II) acetate (86 mg, 0.38 mmol) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., 3:1) to yield the pure IND-NO2 probe as a yellow solid.
Caption: Workflow for the synthesis of the IND-NO2 fluorescent probe.
Protocol 2: In Vitro Nitroreductase Activity Assay
This protocol describes a general method for measuring NTR activity in a cell-free system using the IND-NO2 fluorescent probe.
Materials:
-
IND-NO2 stock solution (1 mM in DMSO)
-
Nitroreductase enzyme (e.g., from E. coli)
-
NADH stock solution (10 mM in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
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96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a reaction buffer by diluting the NADH stock solution in PBS to a final concentration of 200 µM.
-
In a 96-well black microplate, add 188 µL of the reaction buffer to each well.
-
Add 2 µL of the IND-NO2 stock solution to each well for a final probe concentration of 10 µM.
-
To initiate the reaction, add 10 µL of varying concentrations of nitroreductase enzyme solution (e.g., 0-10 µg/mL) to the wells. Include a control well without the enzyme.
-
Incubate the plate at 37 °C, protected from light.
-
Measure the fluorescence intensity at regular time intervals (e.g., every 5 minutes for 1 hour) using a plate reader with excitation at 450 nm and emission at 525 nm.
-
Plot the fluorescence intensity against the concentration of nitroreductase to generate a standard curve and determine the limit of detection.
Caption: General experimental workflow for the nitroreductase activity assay.
Protocol 3: Cellular Imaging of Hypoxia
This protocol provides a general method for imaging NTR activity in cultured cells under hypoxic conditions.
Materials:
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HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
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Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
IND-NO2 stock solution (1 mM in DMSO)
-
Hypoxia chamber or incubator (1% O₂)
-
Confocal fluorescence microscope
Procedure:
-
Seed HeLa cells on glass-bottom dishes and culture overnight in complete medium at 37 °C in a standard incubator (21% O₂, 5% CO₂).
-
Induce hypoxia by placing one set of dishes in a hypoxia chamber (1% O₂) for 12 hours. Keep a control set under normoxic conditions.
-
Prepare a 10 µM working solution of IND-NO2 in serum-free medium.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the IND-NO2 working solution to both the hypoxic and normoxic cells and incubate for 30 minutes at 37 °C.
-
Wash the cells three times with PBS to remove excess probe.
-
Add fresh PBS or imaging buffer to the dishes.
-
Immediately image the cells using a confocal microscope with excitation at 450 nm. Collect emission from 500-600 nm.
-
Analyze the fluorescence intensity in the hypoxic versus normoxic cells to visualize nitroreductase activity.
Safety and Handling
Standard laboratory safety precautions should be followed. Handle all chemicals with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Organic solvents and reagents should be handled in a well-ventilated fume hood. Dispose of chemical waste according to institutional guidelines.
Troubleshooting & Optimization
Overcoming regioselectivity issues in 5-Iodo-1H-indazol-3-ol synthesis.
Welcome to the technical support center for the synthesis of 5-Iodo-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and address common challenges related to regioselectivity in the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are the primary regioselectivity challenges?
A1: A prevalent synthetic strategy for this compound involves a multi-step process starting from a readily available precursor, such as 5-amino-1H-indazol-3-ol. The key transformation is a Sandmeyer-type reaction, which consists of the diazotization of the 5-amino group followed by the introduction of iodine.
The primary regioselectivity challenges in this synthesis are:
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Controlling the position of iodination: Ensuring the iodine atom is introduced specifically at the C5 position of the indazole ring.
-
Preventing unwanted side reactions: The N-H protons of the indazole ring are acidic and can undergo side reactions. Protecting the nitrogen atoms is often a necessary step to avoid the formation of complex product mixtures.
Q2: Why is N-protection of the indazole ring important during the synthesis of this compound?
A2: The indazole ring contains two nitrogen atoms (N1 and N2) that can be deprotonated or participate in side reactions under various reaction conditions. N-protection is crucial to:
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Enhance solubility and handling: Protected indazoles are often more soluble in organic solvents and easier to purify.
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Prevent N-alkylation or N-acylation: If the synthesis involves intermediates or reagents that can react with the N-H group, protection is essential.
-
Direct regioselectivity: In some cases, the choice of protecting group can influence the regioselectivity of subsequent reactions. For instance, bulky protecting groups can sterically hinder certain positions.
Q3: What are the most common isomeric byproducts observed during the synthesis of this compound?
A3: The formation of isomeric byproducts is a key issue. Depending on the synthetic route, you may encounter:
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Other iodo-isomers: If direct iodination is attempted, you may obtain a mixture of 3-iodo, 4-iodo, 6-iodo, and 7-iodo isomers in addition to the desired 5-iodo product.
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N1- and N2-isomers: If a protection/deprotection strategy is employed, incomplete reactions or rearrangement can lead to a mixture of N1 and N2 substituted indazoles.
Q4: How can I purify this compound from starting materials and byproducts?
A4: Purification is typically achieved through standard chromatographic techniques. Flash column chromatography on silica gel is a common method. The choice of eluent system will depend on the polarity of the protected or deprotected indazole. A gradient elution with a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is generally effective. Recrystallization from a suitable solvent system can also be employed for final purification.
Troubleshooting Guide
Problem 1: Low yield of this compound from Sandmeyer reaction of 5-amino-1H-indazol-3-ol.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete diazotization | Ensure the reaction temperature is maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite. The presence of excess nitrous acid can be checked with starch-iodide paper. |
| Decomposition of the diazonium salt | The diazonium salt is unstable and should be used immediately after its formation. Avoid exposing the reaction mixture to high temperatures or direct sunlight. |
| Inefficient iodide displacement | Use a concentrated solution of potassium iodide. The addition of a copper(I) catalyst (e.g., CuI) can sometimes improve the yield of the Sandmeyer reaction. |
| Side reactions | The unprotected N-H and O-H groups can react with the diazotization reagents. Consider protecting these functional groups before the Sandmeyer reaction. |
Problem 2: Formation of multiple iodo-isomers during direct iodination of 1H-indazol-3-ol.
| Possible Cause | Troubleshooting Suggestion |
| Lack of regioselectivity in electrophilic iodination | The indazole ring can be iodinated at multiple positions. Direct iodination of the unprotected 1H-indazol-3-ol is not recommended if C5 selectivity is desired. |
| Harsh reaction conditions | High temperatures or strong acids can lead to the formation of multiple products. |
| Alternative Strategy | The Sandmeyer reaction starting from 5-amino-1H-indazol-3-ol is a more regioselective approach to introduce iodine at the C5 position. |
Problem 3: Difficulty in removing the N-protecting group.
| Possible Cause | Troubleshooting Suggestion |
| Protecting group is too stable | Select a protecting group that can be removed under conditions that are compatible with the iodo-indazol-3-ol structure. For example, a benzyl group can be removed by hydrogenolysis, which is generally mild. |
| Incomplete deprotection reaction | Increase the reaction time or the amount of deprotecting agent. Monitor the reaction progress carefully by TLC or LC-MS. |
| Degradation of the product during deprotection | Use milder deprotection conditions. For example, if using a strong acid for deprotection, try a weaker acid or shorter reaction times at lower temperatures. |
Experimental Protocols
Proposed Synthesis of this compound via Sandmeyer Reaction
Step 1: N-Protection of 5-amino-1H-indazol-3-ol (Example with Benzyl group)
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To a solution of 5-amino-1H-indazol-3-ol (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-protected 5-amino-1H-indazol-3-ol.
Step 2: Diazotization and Iodination (Sandmeyer Reaction)
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Dissolve the N-protected 5-amino-1H-indazol-3-ol (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
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Stir the reaction mixture for 30 minutes at 0-5 °C to form the diazonium salt.
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In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water.
-
Slowly add the diazonium salt solution to the potassium iodide solution at room temperature.
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Stir the reaction mixture for 1-2 hours. Effervescence (evolution of N₂) should be observed.
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-protected this compound.
Step 3: Deprotection
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Dissolve the N-protected this compound in a suitable solvent.
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For a benzyl protecting group, perform catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere.
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Monitor the reaction by TLC. Upon completion, filter the catalyst and concentrate the filtrate to obtain the final product, this compound.
Data Presentation
Table 1: Comparison of Common N-Protecting Groups for Indazoles
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Benzyl (Bn) | Benzyl bromide, K₂CO₃, DMF | H₂, Pd/C | Stable to most acidic and basic conditions |
| tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP, CH₂Cl₂ | TFA, CH₂Cl₂ or HCl in dioxane | Stable to base, nucleophiles, and hydrogenation |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | SEM-Cl, NaH, THF | TBAF, THF or HCl, EtOH | Stable to a wide range of nucleophilic and basic conditions |
Visualizations
Technical Support Center: Optimizing Suzuki Coupling for 5-Iodo-1H-indazol-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 5-Iodo-1H-indazol-3-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
Question: My Suzuki-Miyaura coupling reaction with this compound is showing little to no conversion of the starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in a Suzuki coupling reaction can be attributed to several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Given that the C-I bond in iodo-indazoles is generally reactive towards oxidative addition, other aspects of the catalytic cycle might be the source of the problem.[1] Here is a systematic approach to troubleshooting:
Possible Causes and Recommended Solutions:
-
Catalyst Inactivity: The palladium catalyst is central to the reaction, and its inactivity will halt the catalytic cycle.[2]
-
Solution 1: Catalyst Choice and Ligand Screening: While common catalysts like Pd(PPh₃)₄ are a good starting point, consider screening other catalysts. For electron-rich indazoles, catalysts with more electron-donating and bulky ligands such as XPhos or SPhos might be more effective.[2] PdCl₂(dppf) is another robust catalyst to consider.[3]
-
Solution 2: Catalyst Quality: Ensure the catalyst has not degraded. It is best to use a freshly opened bottle or one that has been stored properly under an inert atmosphere.[2] A color change in the reaction mixture to black may indicate the formation of palladium black, which is a less active form of the catalyst.[2]
-
-
Inadequate Base: The base plays a crucial role in the transmetalation step.
-
Solution 1: Base Screening: If you are using common bases like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base. Cs₂CO₃ or K₃PO₄ have been shown to be more effective, especially with challenging substrates.[2][4]
-
Solution 2: Ensure Base Solubility: The presence of water can be critical for the solubility and activity of inorganic bases like carbonates and phosphates.[2] A mixed solvent system such as dioxane/water or THF/water is often beneficial.[1][5]
-
-
Suboptimal Solvent: The solvent affects the solubility of all reaction components and influences the reaction kinetics.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at an appreciable rate.
-
Potential Interference from the -OH Group: The hydroxyl group at the 3-position of the indazole is acidic and could potentially interfere with the base or the catalyst.
-
Solution: N-H and O-H Protection: While some Suzuki couplings on unprotected indazoles are successful, protection of the indazole N-H and the 3-OH group may be necessary to prevent side reactions and catalyst deactivation.[1][8] Common protecting groups include Boc for the nitrogen and a silyl ether for the hydroxyl group.
-
Issue 2: Significant Formation of Byproducts
Question: I am observing significant byproduct formation in my reaction, such as homocoupling of the boronic acid and/or dehalogenation of the this compound. How can these side reactions be minimized?
Answer:
The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling. Here’s how to address common side reactions:
Possible Causes and Recommended Solutions:
-
Homocoupling of the Boronic Acid: This is a frequent side reaction, often promoted by the presence of oxygen and certain palladium species.[2]
-
Solution 1: Thorough Degassing: It is critical to thoroughly degas the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.[2]
-
Solution 2: Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the cross-coupling reaction over homocoupling.[2]
-
-
Dehalogenation (Hydrodehalogenation) of the Starting Material: The iodo-indazole is converted to the corresponding indazol-3-ol.
-
Solution 1: Ligand Choice: Switching to a more sterically hindered ligand can sometimes suppress this side reaction.[8]
-
Solution 2: Base Selection: The choice and strength of the base can influence the rate of dehalogenation. Trying a weaker or different type of base might be beneficial.[8]
-
Solution 3: Solvent Choice: The solvent can sometimes act as a hydride source. Ensure you are using high-purity, dry solvents (if anhydrous conditions are intended).[8]
-
-
Protodeboronation of the Boronic Acid: The boronic acid is converted back to the corresponding arene.
-
Solution 1: Anhydrous Conditions: If possible, use anhydrous solvents and reagents to minimize the presence of water, which can promote this side reaction.[9]
-
Solution 2: Lower Reaction Temperature and Time: High temperatures and prolonged reaction times can lead to increased protodeboronation.[9] Monitor the reaction closely and stop it once the starting material is consumed.[9]
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H and/or the 3-OH group of this compound for Suzuki coupling?
A1: While some Suzuki reactions on unprotected indazoles have been reported to be successful, N-protection is generally recommended to prevent side reactions and catalyst inhibition.[8] The acidic proton of the 3-hydroxyl group could also interfere with the reaction. It is advisable to start with the unprotected substrate, but if issues like low yield or byproduct formation are observed, protecting both the N-H (e.g., with a Boc group) and the 3-OH (e.g., as a silyl ether) should be considered.[1][10]
Q2: What is a good starting point for catalyst, base, and solvent for the Suzuki coupling of this compound?
A2: A reliable set of starting conditions to consider would be:
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)[8]
-
Base: K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)[1][2]
-
Solvent: A 4:1 to 5:1 mixture of 1,4-dioxane/water or THF/water[1]
-
Temperature: 90-100 °C[2]
-
Atmosphere: Inert (Argon or Nitrogen)[2] These conditions should be viewed as a starting point for further optimization.
Q3: How does the position of the iodine atom at C5 affect the reactivity compared to other iodo-indazoles?
A3: The electronic properties of the indazole ring influence the reactivity of the C-I bond. The C3 position is generally the most electron-deficient and often shows the highest reactivity in the oxidative addition step.[1] The reactivity at the C5 position will be influenced by the overall electron distribution in the bicyclic system. While generally reactive, optimization of conditions will still be crucial for achieving high yields.
Q4: I am having difficulty purifying my product from the reaction mixture. What are some suggestions?
A4: Purification challenges often arise due to the close polarity of the product and any remaining starting materials or byproducts.
-
Optimize Column Chromatography: Carefully screen different mobile phase compositions to achieve better separation on a silica gel column.
-
Consider Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[9]
Data Presentation: Reaction Condition Optimization
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions for substrates analogous to this compound. This data can serve as a guide for your optimization process.
Table 1: Effect of Catalyst on the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [3]
| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (10) | 2 | 50 |
| 2 | Pd(OAc)₂/SPhos (5) | 2 | 65 |
| 3 | Pd₂(dba)₃/XPhos (5) | 2 | 70 |
| 4 | Pd(dppf)Cl₂ (5) | 2 | 95 |
Table 2: Effect of Base and Solvent on Suzuki Coupling [4][5]
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 59 |
| 2 | 4-Iodoanisole | Phenylboronic acid | Cs₂CO₃ | Dioxane | 100 | >95 |
| 3 | Bromobenzene | Phenylboronic acid | NaOH | THF | Reflux | 10.4 |
| 4 | Bromobenzene | Phenylboronic acid | NaOH | DMF | Reflux | 30.9 |
| 5 | Bromobenzene | Phenylboronic acid | NaOH | Methanol | Reflux | 78.9 |
| 6 | Bromobenzene | Phenylboronic acid | NaOH | Methanol/H₂O (3:2) | Reflux | 96.3 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a general protocol and may require optimization for specific substrates and desired outcomes.[2][9]
-
Reactant Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the chosen base (2-3 equiv.).
-
Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of an inert gas (Argon or Nitrogen) through the solution for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired coupled product.
-
Characterization: Characterize the final product using appropriate analytical techniques (e.g., NMR, HRMS).
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Troubleshooting Logic
Caption: A troubleshooting decision tree for Suzuki coupling optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
Technical Support Center: Purification and Isolation of 5-Iodo-1H-indazol-3-ol Byproducts
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification and isolation of 5-Iodo-1H-indazol-3-ol, with a focus on addressing common byproducts and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities and byproducts encountered during the synthesis of this compound?
A1: Based on common synthetic routes for indazole derivatives, the primary impurities and byproducts for this compound may include:
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Unreacted Starting Materials: Residual precursors from the synthesis.
-
Regioisomers: If an alkylation step is involved, N-1 and N-2 alkylated isomers can form.[1]
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Over-iodinated Species: Di- and tri-iodinated indazole byproducts can occur if the iodination step is not carefully controlled.
-
De-iodinated Product: The iodo group can be labile under certain conditions, leading to the formation of 1H-indazol-3-ol.[1]
-
Isomeric Byproducts: Depending on the synthetic route, other positional isomers of the iodo- group or other substituents might form.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is typically used for the initial purification to separate the desired product from significant impurities. Recrystallization can then be employed to achieve high purity, particularly for removing isomeric impurities. For closely related compounds, preparative HPLC has also been utilized to obtain analytical-grade samples.
Q3: How can I effectively separate N-1 and N-2 isomers if they form?
A3: Separation of N-1 and N-2 substituted indazole isomers can be challenging. Column chromatography can be effective, but optimization of the solvent system is crucial. Alternatively, recrystallization using a mixed solvent system, such as acetone/water or ethanol/water, has been shown to be effective in selectively crystallizing one isomer, leaving the other in the mother liquor.[2]
Q4: My purified this compound appears to be degrading. What could be the cause?
A4: Indazole derivatives can be sensitive to light, air, and extreme pH. Ensure the purified compound is stored in a dark, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). If degradation is observed during purification, consider using degassed solvents and minimizing exposure to ambient conditions.
Troubleshooting Guides
Column Chromatography Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation of Product from Byproducts | Inappropriate solvent system (eluent). | Optimize the eluent using Thin-Layer Chromatography (TLC) to screen various solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to achieve good separation. |
| Incorrect stationary phase. | While silica gel is common, consider using alumina or a reverse-phase C18 column if separation on silica is poor.[3] | |
| Column overloading. | Reduce the amount of crude product loaded onto the column relative to the stationary phase volume.[3] | |
| Product is Not Eluting from the Column | Eluent is too non-polar. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound instability on silica gel. | If you suspect your compound is degrading on the silica gel, consider switching to a more neutral stationary phase like alumina. | |
| Streaking or Tailing of the Product Band | Low solubility of the compound in the eluent. | Modify the eluent by adding a small amount of a more polar solvent to improve solubility. |
| Interaction with the stationary phase. | For compounds with basic or acidic functional groups, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can reduce tailing. |
Recrystallization Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Oily Precipitate Forms Instead of Crystals | The solution is supersaturated or cooled too quickly. | Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly to room temperature before further cooling. |
| Presence of significant impurities. | Purify the crude material further by column chromatography before attempting recrystallization. | |
| No Crystal Formation Upon Cooling | The solution is too dilute. | Concentrate the solution by evaporating some of the solvent. |
| The chosen solvent is too effective at all temperatures. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, slowly add an anti-solvent (a solvent in which the compound is insoluble) until the solution becomes cloudy. | |
| Low Recovery of Purified Product | Too much solvent was used. | Use the minimum amount of hot solvent required to dissolve the compound. |
| The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. | |
| Co-precipitation of impurities. | Try a different recrystallization solvent or solvent system that has different solubility properties for your product versus the impurities.[3] |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
Objective: To separate this compound from non-polar and highly polar byproducts.
Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it using various solvent systems (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing the polarity).
-
Identify a solvent system that provides good separation with an Rf value of approximately 0.2-0.4 for the desired product.
-
-
Column Preparation:
-
Pack a glass column with silica gel using the chosen eluent system. Ensure the packing is uniform to avoid channeling.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the selected solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may be necessary for optimal separation.[3]
-
Collect fractions in separate test tubes.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification of this compound by Recrystallization
Objective: To obtain high-purity crystalline this compound, particularly for removing isomeric impurities.
Methodology:
-
Solvent Selection:
-
Test the solubility of the crude product in small amounts of various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but poorly when cold. Mixed solvent systems (e.g., ethanol/water, acetone/water) can also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to fully dissolve the compound.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to promote further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
-
Data Presentation
Table 1: Representative Purification Data for this compound
| Purification Method | Starting Material (Crude) | Purity (Pre-purification) | Solvent System/Conditions | Yield | Purity (Post-purification) |
| Column Chromatography | 10 g | ~75% | Silica gel, Gradient elution (10-50% Ethyl Acetate in Hexanes) | 6.8 g | ~95% |
| Recrystallization | 5 g | ~95% | Ethanol/Water (3:1) | 4.2 g | >99% |
Note: The data presented in this table are representative examples and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Common side products in the synthesis of iodinated indazoles.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of iodinated indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for iodinating indazoles?
The most prevalent method for the synthesis of iodinated indazoles is through electrophilic aromatic substitution. The C-3 position of the indazole ring is particularly susceptible to electrophilic attack.[1] The two most common approaches are:
-
Iodine in the presence of a base: This classic method typically employs molecular iodine (I₂) with a base such as potassium hydroxide (KOH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[2][3]
-
N-Iodosuccinimide (NIS): NIS is a milder and often more selective iodinating agent. It can be used under basic conditions or with a catalytic amount of acid to facilitate the reaction.[2]
Q2: What are the most common side products in the synthesis of iodinated indazoles?
The primary side products encountered during the iodination of indazoles are:
-
Di-iodinated indazoles: Over-iodination can lead to the formation of di-iodinated species. This is more likely when using an excess of the iodinating agent or under harsh reaction conditions.
-
Regioisomers: While iodination is highly regioselective for the C-3 position, substitution at other positions on the benzene ring can occur, especially if the ring is activated or if the C-3 position is blocked.
-
N-substituted indazoles: If the reaction conditions include potential alkylating or acylating agents, competitive N-1 and N-2 substitution can occur.
-
De-iodinated product: In some cases, the iodo group can be labile, leading to the formation of the starting indazole as an impurity in the final product.
Q3: How can I minimize the formation of di-iodinated side products?
Minimizing the formation of di-iodinated indazoles is crucial for obtaining a high yield of the desired mono-iodinated product. Here are some key strategies:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the indazole relative to the iodinating agent to favor mono-iodination.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can decrease the reaction rate and improve selectivity towards mono-iodination.
-
Use a Milder Reagent: Switching from a highly reactive system like I₂/KOH to a milder agent like N-Iodosuccinimide (NIS) can reduce the incidence of over-iodination.
-
Slow Addition of Reagents: Adding the iodinating agent dropwise over a period of time can help to maintain a low concentration of the reagent in the reaction mixture, thus disfavoring di-substitution.
Q4: My iodination reaction is not going to completion. What can I do?
If you are experiencing low conversion of your starting material, consider the following:
-
Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to stir for a longer period.
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as this may also promote the formation of side products.
-
Check Reagent Quality: Ensure that your iodinating agent and other reagents are of high quality and have not degraded.
-
Solvent Choice: Ensure your solvent is anhydrous, as water can interfere with the reaction.
Troubleshooting Guides
Issue 1: Formation of Multiple Products (Poor Regioselectivity)
-
Potential Cause: The reaction conditions are too harsh, or the substrate has multiple activated sites.
-
Troubleshooting Steps:
-
Change the Iodinating Agent: Switch to a milder reagent like NIS.
-
Modify the Solvent: The choice of solvent can influence regioselectivity.
-
Introduce a Protecting Group: Protecting the indazole nitrogen (e.g., with a Boc or THP group) can alter the electronic properties of the ring and improve regioselectivity.[2]
-
Issue 2: Low Yield of the Desired Iodinated Indazole
-
Potential Cause: Incomplete reaction, product degradation, or loss during workup and purification.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents.
-
Workup Procedure: Ensure that the quenching step (e.g., with sodium thiosulfate) is effective in removing excess iodine. Optimize the extraction solvent to ensure complete recovery of the product.
-
Purification Method: Use an appropriate purification method, such as flash column chromatography or recrystallization, to isolate the product from impurities.
-
Data Presentation
The following table summarizes the influence of various reaction parameters on the outcome of indazole iodination, with a focus on minimizing the formation of the di-iodinated side product.
| Parameter | Condition Favoring Mono-iodination | Condition Favoring Di-iodination | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Iodine (I₂) with strong base (e.g., KOH) | NIS is a milder electrophile, reducing the likelihood of over-iodination. |
| Stoichiometry | 1.0 - 1.2 equivalents of iodinating agent | > 2.0 equivalents of iodinating agent | Excess iodinating agent will drive the reaction towards di-substitution. |
| Temperature | 0°C to Room Temperature | Elevated Temperatures | Higher temperatures increase the reaction rate, including the rate of the second iodination. |
| Reaction Time | Monitored closely by TLC and stopped upon consumption of starting material | Prolonged reaction times after mono-iodination is complete | Extended reaction times provide more opportunity for the second iodination to occur. |
| Base | Weaker base (e.g., K₂CO₃) | Stronger base (e.g., KOH) | A stronger base can lead to a higher concentration of the more reactive indazolide anion. |
Experimental Protocols
Protocol 1: General Procedure for the C-3 Iodination of Indazole using Iodine and Potassium Hydroxide
This protocol is a general guideline for the C-3 iodination of an unprotected indazole.
1. Materials and Reagents:
-
Indazole (1.0 eq)
-
Iodine (I₂) (2.0 eq)
-
Potassium Hydroxide (KOH) pellets (4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
2. Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
3. Reaction Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the indazole substrate (1.0 eq).
-
Dissolution: Add anhydrous DMF (approximately 10 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.
-
Reagent Addition: Add molecular iodine (I₂) (2.0 eq) to the solution. Follow this with the portion-wise addition of potassium hydroxide (KOH) pellets (4.0 eq) over 5-10 minutes. An ice bath can be used to manage any initial exotherm.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture.
-
Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark brown color of iodine disappears.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 3-iodoindazole.[1]
Mandatory Visualization
Caption: Reaction pathway for the synthesis of 3-iodoindazole and the formation of a di-iodinated side product.
Caption: A logical workflow for troubleshooting the formation of side products in indazole iodination.
References
Technical Support Center: Synthesis of 5-Iodo-1H-indazol-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 5-Iodo-1H-indazol-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective strategy involves a multi-step synthesis starting from a substituted 2-halobenzonitrile. This typically proceeds through a nucleophilic aromatic substitution with hydrazine to form the 3-aminoindazole core, followed by functional group manipulations to introduce the iodo group at the 5-position and the hydroxyl group at the 3-position. An alternative pathway starts with the formation of the 1H-indazol-3-ol core, followed by sequential nitration, reduction, and a Sandmeyer reaction to introduce the iodo group.
Q2: I am experiencing a low yield during the iodination step. What are the potential causes and solutions?
Low yields in the iodination of indazoles can stem from several factors. If you are performing an electrophilic iodination, ensure your starting material is sufficiently activated. The choice of iodinating agent and reaction conditions are critical. For instance, using N-Iodosuccinimide (NIS) under basic conditions can be effective.[1] Another common method involves using molecular iodine (I₂) in the presence of a base like potassium hydroxide in a polar solvent such as DMF.[1][2] If you are employing a Sandmeyer reaction on a 5-aminoindazole precursor, incomplete diazotization or premature decomposition of the diazonium salt can lead to low yields. Ensure low temperatures (0-5 °C) are maintained during diazotization and the subsequent reaction with the iodine source (e.g., KI).[3][4][5]
Q3: How can I minimize the formation of the undesired 2H-indazole isomer?
The formation of the 2H-indazole isomer is a common issue in indazole synthesis. The thermodynamic stability of the 1H-isomer is generally greater than the 2H-isomer.[6] To favor the formation of the 1H-indazole, careful selection of the base, solvent, and reaction temperature is crucial. For N-alkylation reactions, which can occur as side reactions if protecting groups are used, sodium hydride (NaH) in an aprotic solvent like THF often favors the N-1 substituted product. During the initial synthesis of the indazole ring, reaction conditions can be optimized to favor the desired 1H-tautomer.
Q4: What are the best practices for purifying this compound?
Purification of halogenated indazoles typically involves standard chromatographic techniques. Column chromatography on silica gel is a common method. The choice of eluent system will depend on the polarity of the specific compound and any impurities present. Recrystallization can also be an effective method for obtaining highly pure material. Due to the potential for impurities from side reactions, it is advisable to characterize the purified product thoroughly using techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Troubleshooting Guides
Problem: Low Yield in the Iodination Step
| Possible Cause | Suggested Solution |
| Inefficient Iodinating Agent | For electrophilic iodination, consider switching to a more reactive agent like N-Iodosuccinimide (NIS). For Sandmeyer reactions, ensure a fresh, high-purity source of sodium nitrite and potassium iodide is used. |
| Suboptimal Reaction Conditions | For electrophilic iodination, optimize the base, solvent, and temperature. Common conditions include KOH in DMF.[1][2] For Sandmeyer reactions, strictly maintain a low temperature (0-5 °C) during diazotization and subsequent steps to prevent decomposition of the diazonium salt.[3][5] |
| Decomposition of Starting Material or Product | Protect the reaction from light, as some iodo compounds are light-sensitive. Minimize reaction time where possible. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion. If the reaction stalls, a slight increase in temperature or addition of more reagent may be necessary, but proceed with caution to avoid side reactions. |
Problem: Formation of Impurities
| Possible Cause | Suggested Solution |
| Formation of 2H-Isomer | Optimize reaction conditions (base, solvent, temperature) to favor the thermodynamically more stable 1H-isomer.[6] Purification by column chromatography can often separate the two isomers. |
| Over-iodination | Use a stoichiometric amount of the iodinating agent. Adding the iodinating agent portion-wise can help control the reaction and prevent the formation of di- or tri-iodinated products. |
| Side reactions from diazonium salt (Sandmeyer route) | Ensure the diazonium salt is used immediately after its formation and that the temperature is kept low to prevent side reactions such as phenol formation (if water is present) or other undesired substitutions.[3][7] |
Experimental Protocols
Protocol 1: Synthesis of 3-Iodo-1H-indazole (as a representative iodination)
This protocol describes a general method for the iodination of the indazole ring at the 3-position.
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred solution of 1H-indazole (1.0 eq) in DMF, add potassium hydroxide (4.0 eq) and stir for 30 minutes at room temperature.
-
Add a solution of iodine (2.0 eq) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.[2]
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-iodo-1H-indazole.
Data Presentation
Table 1: Reaction Conditions for Iodination of Indazoles
| Starting Material | Iodinating Agent | Base | Solvent | Temperature | Yield | Reference |
| 1H-Indazole | I₂ | KOH | DMF | Room Temp. | Good | [2] |
| 6-Bromo-1H-indazole | I₂ | KOH | DMF | Room Temp. | Good | [1] |
| 5-Methoxy-1H-indazole | I₂ | KOH | Dioxane | Room Temp. | Quantitative | [1] |
| 5-Bromo-1H-indazole | NIS | KOH | Dichloromethane | Not specified | Good | [1] |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for the Sandmeyer reaction step.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scalable Synthesis of 5-Iodo-1H-indazol-3-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the scalable synthesis of 5-Iodo-1H-indazol-3-ol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and scalable method for synthesizing this compound is through the diazotization of 2-amino-5-iodobenzoic acid (also known as 5-iodoanthranilic acid), followed by an intramolecular cyclization. This two-step, one-pot process is generally favored for its straightforward nature and the availability of the starting material.
Q2: What are the critical parameters to control during the synthesis?
Successful and scalable synthesis hinges on the strict control of several key parameters:
-
Temperature: The diazotization step is highly exothermic and the resulting diazonium salt is thermally unstable. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent decomposition and the formation of unwanted byproducts.[1][2]
-
Rate of Reagent Addition: Slow, controlled addition of the diazotizing agent (e.g., aqueous sodium nitrite) is essential to manage the reaction's exothermicity and prevent localized overheating.
-
pH: The pH of the reaction medium is critical for both the formation and stability of the diazonium salt, as well as the subsequent cyclization step. The reaction is typically carried out in a strong acidic medium.[1]
Q3: What are the primary safety concerns associated with this synthesis?
The main safety risks are:
-
Diazonium Salt Instability: Aromatic diazonium salts can be explosive when isolated in a dry state. Therefore, they are almost always generated and used in situ in solution. Uncontrolled temperature increases can lead to rapid decomposition and pressure buildup.
-
Nitrous Acid and Nitrogen Oxides: The in situ generation of nitrous acid from sodium nitrite and a strong acid can release toxic nitrogen oxides (NOx).[3] All procedures should be performed in a well-ventilated fume hood.
-
Handling of Reagents: Standard precautions for handling corrosive acids and other chemical reagents should be strictly followed.
Q4: How does this compound exist in solution?
This compound can exist in tautomeric forms: the -ol form (3-hydroxy-5-iodo-1H-indazole) and the -one form (5-iodo-1H-indazol-3(2H)-one). The equilibrium between these forms can be influenced by the solvent and pH. It is important to be aware of this tautomerism when characterizing the final product, for example, by NMR spectroscopy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product.
-
Q: My reaction has resulted in a very low yield or no product at all. What could be the cause?
-
A: Potential Cause 1: Incomplete Diazotization. The formation of the diazonium salt is the critical first step.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the sodium nitrite is fresh and has been stored correctly, as it can degrade over time.
-
Maintain Low Temperature: The temperature of the reaction mixture must be maintained between 0 and 5 °C during the addition of sodium nitrite.[1][2] Higher temperatures can cause premature decomposition of nitrous acid.
-
Test for Excess Nitrous Acid: After the addition of sodium nitrite is complete, you can check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence). A slight excess is typically required to ensure the complete consumption of the starting amine.
-
-
-
A: Potential Cause 2: Decomposition of the Diazonium Salt. The 2-carboxy-4-iodobenzenediazonium salt is unstable and can decompose before cyclization.
-
Troubleshooting Steps:
-
Strict Temperature Control: Do not allow the reaction temperature to rise above 5 °C during and after the diazotization.
-
Immediate Use: Use the generated diazonium salt immediately in the subsequent cyclization step. Do not store the solution containing the diazonium salt.
-
Avoid Light: Protect the reaction mixture from direct light, as diazonium salts can be light-sensitive.
-
-
-
A: Potential Cause 3: Inefficient Cyclization. The ring-closing step may not be proceeding efficiently.
-
Troubleshooting Steps:
-
Optimize Cyclization Conditions: The cyclization of the diazonium salt to the indazol-3-ol is typically promoted by gently warming the solution after the diazotization is complete. The optimal temperature and time for this step may need to be determined empirically, but temperatures around 40-50 °C are often a good starting point.[1]
-
Ensure Proper Acidity: The cyclization is generally performed in the same acidic solution as the diazotization. Ensure that the acidic conditions are maintained.
-
-
-
Issue 2: Formation of a Dark, Tarry Substance.
-
Q: My reaction mixture turned dark brown or black, and I've isolated a tar-like substance instead of a crystalline product. Why did this happen?
-
A: Potential Cause: Uncontrolled Decomposition of the Diazonium Salt. This is a common issue when the reaction temperature is not adequately controlled. Diazonium salts can undergo a variety of side reactions, including coupling with themselves or reacting with the solvent to form phenolic impurities, which can lead to polymerization and the formation of tar.[4]
-
Troubleshooting Steps:
-
Improve Temperature Control: Use an efficient cooling bath (e.g., an ice-salt bath) and monitor the internal reaction temperature closely.
-
Slow Reagent Addition: Add the sodium nitrite solution very slowly, dropwise, to the stirred amine solution to prevent any rapid temperature increases.
-
Ensure Efficient Stirring: Vigorous stirring is crucial to ensure rapid heat dissipation and homogeneous mixing of the reagents.
-
-
-
Issue 3: The Final Product is Impure and Difficult to Purify.
-
Q: My final product shows multiple spots on a TLC plate and is difficult to purify. What are the likely impurities and how can I remove them?
-
A: Potential Cause 1: Presence of Unreacted 2-amino-5-iodobenzoic acid.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC to monitor the consumption of the starting material. If the reaction is incomplete, consider extending the reaction time or slightly increasing the amount of sodium nitrite.
-
Workup: During the workup, you can wash the crude product with a dilute solution of sodium bicarbonate. The acidic starting material will form a water-soluble salt and be removed into the aqueous phase, while the less acidic this compound should remain in the organic phase or as a solid.
-
-
-
A: Potential Cause 2: Formation of Salicylic Acid Derivatives. Premature reaction of the diazonium salt with water can lead to the formation of 2-hydroxy-5-iodobenzoic acid.
-
Troubleshooting Steps:
-
Purification: Recrystallization is often an effective method for purifying the final product. Suitable solvents might include ethanol, acetic acid, or mixtures of organic solvents with water.
-
Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used to separate the desired product from more polar impurities.
-
-
-
Issue 4: The Reaction Yield Decreases Significantly upon Scale-up.
-
Q: I had a good yield on a small scale, but the yield dropped significantly when I tried to scale up the reaction. What are the challenges in scaling up this synthesis?
-
A: Potential Cause: Inefficient Heat and Mass Transfer. On a larger scale, it is more difficult to control the temperature and ensure efficient mixing.
-
Troubleshooting Steps:
-
Reactor Setup: Use a jacketed reactor with an efficient overhead stirrer and a reliable cooling system.
-
Slower Addition: The rate of addition of the sodium nitrite solution should be decreased proportionally to the increase in scale to allow for adequate heat removal.
-
Consider a Continuous Flow Process: For very large scales, a continuous flow reactor can offer superior control over temperature, mixing, and reaction time, which can significantly improve yield and safety.
-
-
-
Experimental Protocols
The following is a representative protocol for the synthesis of this compound based on the well-established method of diazotization and cyclization of anthranilic acids.[1][2][5] Researchers should perform their own optimization.
Synthesis of this compound from 2-amino-5-iodobenzoic acid
-
Materials and Reagents:
-
2-amino-5-iodobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Starch-iodide paper
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, suspend 2-amino-5-iodobenzoic acid (1.0 eq) in a mixture of water and concentrated hydrochloric acid (sufficient to form a stirrable slurry and maintain a low pH).
-
Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.0-1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[1]
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Verify the presence of a slight excess of nitrous acid using starch-iodide paper.
Step 2: Cyclization
-
After the diazotization is complete, slowly warm the reaction mixture to room temperature and then gently heat it to 40-50 °C.
-
Maintain this temperature and continue stirring. You should observe the evolution of nitrogen gas.
-
Monitor the reaction by TLC until the diazonium salt intermediate is consumed. This may take 1-3 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature. The crude product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid) to obtain the purified product.
Quantitative Data Summary (Illustrative)
The following table provides illustrative quantitative data based on typical procedures for similar reactions. Actual values will depend on specific experimental conditions and scale.
| Parameter | Value | Reference / Note |
| Starting Material | 2-amino-5-iodobenzoic acid | |
| Reagents | Sodium Nitrite, Hydrochloric Acid | |
| Solvent | Water | |
| Diazotization Temp. | 0-5 °C | [1][2] |
| Cyclization Temp. | 40-50 °C | Based on general procedures |
| Typical Yield | 60-80% | Highly dependent on optimization |
| Purification Method | Recrystallization |
Visualizations
Experimental Workflow
References
Preventing deiodination in reactions with 5-Iodo-1H-indazol-3-ol
Welcome to the technical support center for reactions involving 5-Iodo-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem?
A1: Deiodination, in this context, refers to the undesired removal of the iodine atom from the 5-position of the indazole ring, replacing it with a hydrogen atom. This side reaction is problematic as it leads to the formation of the corresponding non-iodinated byproduct, 1H-indazol-3-ol, reducing the yield of the desired functionalized product and complicating purification.
Q2: What are the primary causes of deiodination in cross-coupling reactions?
A2: Deiodination of aryl iodides, including this compound, is often a competing pathway in palladium-catalyzed cross-coupling reactions. The primary causes include:
-
Reductive Dehalogenation: This is a common side reaction where the palladium catalyst promotes the replacement of iodine with hydrogen. This can be exacerbated by certain reagents or impurities that act as hydride sources.
-
Catalyst Decomposition: Inactivation of the palladium catalyst can lead to the formation of palladium black, which may promote dehalogenation.[1]
-
Base-Mediated Decomposition: Certain strong bases, especially at elevated temperatures, can contribute to the degradation of the starting material and the formation of deiodinated byproducts.
-
Instability of the Starting Material: Aryl iodides can be unstable under certain conditions, and the reactivity of the C-I bond can be influenced by the electronic properties of other substituents on the ring.[2]
Q3: Does the tautomeric nature of this compound affect its stability?
A3: Yes, this compound can exist in tautomeric forms (indazol-3-ol and indazol-3(2H)-one). This equilibrium can be influenced by the solvent and pH of the reaction mixture. The electronic properties of each tautomer may differ, potentially affecting the stability of the carbon-iodine bond and its susceptibility to deiodination. While not definitively proven to increase deiodination, it is a factor to consider when optimizing reaction conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Significant formation of the deiodinated byproduct is observed by LC-MS.
Possible Cause 1: Inappropriate choice of palladium catalyst and/or ligand.
-
Explanation: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[3] An inadequate ligand may not sufficiently promote the desired cross-coupling pathway over the competing reductive dehalogenation.
-
Suggested Solution:
-
Switch to Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, or RuPhos are known to be effective in suppressing reductive dehalogenation in many systems. They can accelerate the rate of reductive elimination to form the desired product.
-
Use Pre-formed Catalysts: Employing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species and may lead to more reproducible results.[2]
-
Possible Cause 2: The base used is too strong or is promoting the side reaction.
-
Explanation: Strong bases can promote deiodination. The choice of base is often empirical and can significantly impact the reaction outcome.[4]
-
Suggested Solution:
-
Screen Weaker Bases: If you are using strong bases like NaOH or KOtBu, consider switching to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1]
-
Ensure Base Solubility: The presence of a small amount of water can be critical for the activity of bases like carbonates and phosphates.[1] Consider using a solvent system like dioxane/water.[5]
-
Issue 2: Low or no conversion of the starting material, with some deiodination.
Possible Cause 1: Catalyst deactivation.
-
Explanation: The palladium catalyst may be inactive or degrading over the course of the reaction. A color change to black may indicate the formation of palladium black, a less active form of the catalyst.[1]
-
Suggested Solution:
-
Ensure Thorough Degassing: Oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1] Degas the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[5]
-
Check Catalyst Quality: Use a fresh bottle of catalyst or one that has been stored properly under an inert atmosphere.[1]
-
Possible Cause 2: Reaction temperature is too high.
-
Explanation: While higher temperatures can increase reaction rates, they can also accelerate side reactions like deiodination and catalyst decomposition.
-
Suggested Solution:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress over a longer period.
-
Data Presentation: Optimizing Suzuki-Miyaura Coupling
The following table summarizes a hypothetical optimization study for the Suzuki-Miyaura coupling of this compound with phenylboronic acid, highlighting the impact of different parameters on the yield of the desired product and the formation of the deiodinated byproduct.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Product (%) | Deiodination (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 | 30 |
| 2 | Pd₂(dba)₃ (2.5) | XPhos (6) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 75 | 10 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 80 | 88 | <5 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos (6) | KOtBu (2) | Dioxane | 80 | 20 | 65 |
Experimental Protocols
Recommended Protocol for Suzuki-Miyaura Coupling
This general protocol is a good starting point and may require optimization for specific substrates.[5]
-
Preparation: To a reaction vial, add this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
-
Degassing: Bubble argon or nitrogen through the mixture for 15-30 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 6 mol%).
-
Reaction: Seal the vial and heat the reaction mixture to 80 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Deiodination
Caption: A troubleshooting flowchart for addressing deiodination issues.
Simplified Palladium Catalytic Cycle and Side Reaction
Caption: The desired catalytic cycle versus the dehalogenation side path.
References
Managing temperature control in microwave-assisted synthesis of 5-Iodo-1H-indazol-3-ol derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing temperature control during the microwave-assisted synthesis of 5-Iodo-1H-indazol-3-ol derivatives.
Troubleshooting Guide
This section addresses specific issues related to temperature control that may be encountered during your experiments.
Q1: My reaction is experiencing significant temperature overshoot, exceeding the set temperature. What could be the cause and how can I mitigate this?
A1: Temperature overshoot is a common issue in microwave synthesis, often caused by the rapid absorption of microwave energy by a highly polar reaction mixture.[1]
-
Possible Causes:
-
High Microwave Absorption of Solvent: Solvents with high dielectric loss, such as ethanol, DMSO, or DMF, heat up very quickly under microwave irradiation.[2]
-
High Initial Power Setting: Using a high initial microwave power can lead to a rapid temperature increase that the instrument's control system cannot immediately regulate.[1]
-
Exothermic Reaction: The reaction itself might be exothermic, contributing to the rapid temperature rise.[3]
-
Presence of Ions: The presence of salts or ionic reagents can significantly increase the heating rate of the reaction mixture.
-
-
Solutions:
-
Power Control: Start with a lower microwave power setting and gradually increase it. This allows for more controlled heating.[1]
-
Solvent Choice: If possible, consider using a co-solvent with lower microwave absorption to moderate the heating rate.
-
Stirring: Ensure efficient stirring to promote even temperature distribution throughout the reaction vessel.
-
Pre-cooling: For highly exothermic reactions, cooling the reaction vessel before starting the microwave irradiation can provide a buffer against rapid temperature increases.
-
Q2: The temperature reading from the instrument's IR sensor seems inaccurate or inconsistent. What could be the problem and how can I ensure accurate temperature measurement?
A2: Accurate temperature measurement is critical for reproducible microwave synthesis.[3] External infrared (IR) sensors can sometimes provide misleading readings.[3][4]
-
Possible Causes:
-
Vessel Material and Thickness: Thick-walled glass vessels can insulate the reaction mixture, causing the internal temperature to be significantly higher than the surface temperature measured by the IR sensor.[3][4]
-
Weakly Absorbing Mixtures: If the reaction mixture absorbs microwaves poorly, the vessel itself may be heated to a higher temperature than the contents, leading to an erroneously high IR reading.[3][4]
-
Simultaneous Cooling: In systems that use simultaneous cooling with compressed air, the external vessel surface will be cooler than the reaction mixture, leading to an underestimation of the internal temperature by the IR sensor.[3]
-
Exothermic Events: External IR sensors have a slower response time and may not accurately capture rapid temperature changes from exothermic events.[3][4]
-
-
Solutions:
-
Fiber-Optic Temperature Probe: For the most accurate and real-time temperature measurement, an internal fiber-optic probe is recommended.[3] This measures the temperature directly within the reaction mixture.
-
Calibration: If using an IR sensor, it is crucial to calibrate it against an internal probe for the specific reaction conditions and vessel type.
-
Proper Vessel Selection: Use microwave-transparent vessels with appropriate wall thickness for your reaction scale.
-
Q3: I am observing the formation of side products or degradation of my desired this compound. Could this be related to temperature?
A3: Yes, excessive temperature or localized "hot spots" can lead to side reactions and product degradation in the synthesis of indazole derivatives.[5]
-
Possible Side Reactions and Degradation Pathways:
-
Isomerization: High temperatures can promote the isomerization of the desired indazole product.[2]
-
Dimerization: At elevated temperatures, side reactions such as dimer formation can occur.[5]
-
Decarboxylation: If your synthesis involves a carboxylic acid precursor, high temperatures can lead to unwanted decarboxylation.[3]
-
Thermal Decomposition: The indazole ring system, while generally stable, can degrade at very high temperatures, especially in the presence of strong acids or bases.
-
-
Solutions:
-
Optimize Temperature: Carefully screen a range of temperatures to find the optimal balance between reaction rate and product purity.
-
Reduce Reaction Time: Microwave synthesis often allows for significantly shorter reaction times, minimizing the exposure of the product to high temperatures.[1]
-
Even Heating: Ensure uniform heating by using appropriate stirring and a well-designed microwave reactor to avoid localized hot spots.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for the microwave-assisted synthesis of this compound derivatives?
A1: Based on analogous syntheses of substituted indazoles, a starting temperature in the range of 80-120°C is recommended.[1][6] However, the optimal temperature will depend on the specific substrates, solvent, and catalyst used. It is always advisable to perform small-scale optimization experiments.
Q2: How does the choice of solvent affect temperature control in my reaction?
A2: The solvent plays a crucial role in how efficiently a reaction mixture heats in a microwave field.[2] Solvents are generally categorized as high, medium, or low microwave absorbers based on their dielectric properties.[2]
-
High Absorbers (e.g., Ethanol, DMSO, Formamide): Heat very rapidly and are suitable for reaching high temperatures quickly.[1][2] However, they may require careful power control to prevent overshoot.[1]
-
Medium Absorbers (e.g., Acetonitrile, Acetone): Provide a more moderate heating rate.
-
Low Absorbers (e.g., Toluene, Hexane): Are largely transparent to microwaves and will heat the reactants and catalysts more selectively.[1]
Q3: Can I use a domestic microwave oven for the synthesis of this compound derivatives?
A3: It is strongly discouraged to use a domestic microwave oven for chemical synthesis.[7] Domestic ovens lack crucial safety features and precise control over temperature and power, leading to a high risk of accidents and poor reproducibility.[7] Dedicated laboratory microwave reactors are essential for safe and reliable synthesis.
Quantitative Data
The following tables summarize quantitative data from studies on the microwave-assisted synthesis of analogous indazole derivatives, illustrating the impact of reaction parameters on yield and time.
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Tetrahydroindazole Derivatives [8]
| Entry | Method | Temperature (°C) | Time | Yield (%) |
| 1 | Reflux | 80 | 12 h | 75 |
| 2 | Microwave | 100 | 10 min | 85 |
| 3 | Microwave | 120 | 5 min | 92 |
| 4 | Microwave | 150 | 2 min | 90 |
Table 2: Effect of Microwave Power and Time on the Yield of Substituted Indazole Derivatives [1]
| Entry | Aldehyde | Microwave Power (W) | Time (min) | Yield (%) |
| 1 | o-chlorobenzaldehyde | 425 | 18 | 77 |
| 2 | o-nitrobenzaldehyde | 425 | 18 | 81.5 |
| 3 | 2,6-dichlorobenzaldehyde | 425 | 18 | 85.79 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of Indazole Derivatives [1]
-
In a microwave-safe reaction vessel, combine the substituted ortho-halobenzaldehyde (1.0 eq), hydrazine hydrate (2.0 eq), and a suitable catalyst in a polar solvent such as ethanol or water.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography or recrystallization to obtain the desired indazole derivative.
Protocol 2: Microwave-Assisted Cyclization for Indazol-3-one Formation (Conceptual)
-
To a microwave-safe vial, add the appropriate 2-hydrazinyl-iodobenzoic acid derivative (1.0 eq) and a suitable solvent (e.g., DMF or DMSO).
-
Add a base (e.g., K₂CO₃, 1.5 eq).
-
Seal the vial and subject it to microwave irradiation at a controlled temperature (e.g., 120-160°C) for a predetermined time (e.g., 15-45 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: A troubleshooting decision tree for common temperature-related issues in microwave synthesis.
References
- 1. jchr.org [jchr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis under Microwave Irradiation of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles and Other Diazoles Bearing Indole Moieties and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Analytical Methods for Detecting Impurities in 5-Iodo-1H-indazol-3-ol
Welcome to the technical support center for the analysis of 5-Iodo-1H-indazol-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical methodologies for impurity detection and to offer solutions for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities that can be expected in this compound?
A1: Impurities in this compound can be broadly categorized into three types:
-
Process-Related Impurities: These arise from the synthetic route used to manufacture the active pharmaceutical ingredient (API). Potential impurities include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or catalysts. For instance, in syntheses involving the iodination of an indazole precursor, incompletely iodinated or di-iodinated species could be present.[1][2][3] If the synthesis starts from a nitro-indazole derivative, unreduced nitro-compounds could also be impurities.[4]
-
Degradation Products: These form during storage or handling of the drug substance due to exposure to light, heat, humidity, or reactive excipients. Iodinated compounds can be sensitive to light and heat, potentially leading to the release of free iodine, which can cause discoloration of the material.[5] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial to identify potential degradation products.[5]
-
Residual Solvents: Organic volatile chemicals used during the synthesis and purification steps that are not completely removed.[6] Common solvents used in the synthesis of similar heterocyclic compounds include dimethylformamide (DMF), ethanol, and ethyl acetate.[2][4]
Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile organic impurities. A reverse-phase HPLC method with UV detection is commonly employed.[5] A photodiode array (PDA) detector is particularly useful for assessing peak purity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[6][7] Headspace GC-MS is often used for the analysis of residual solvents in pharmaceutical products.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities.[9][10] It can also be used for quantitative analysis (qNMR) in some cases.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is highly sensitive and provides molecular weight information, which is invaluable for the identification of unknown impurities, especially those present at trace levels.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability. To develop such a method, you should perform forced degradation studies.[5] This involves subjecting a sample of this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light. The stressed samples are then analyzed by HPLC to ensure that all degradation products are well-resolved from the main peak and from each other.[5]
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Dead volume in the HPLC system. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Check and tighten all fittings. Use low-dead-volume tubing. |
| Peak Broadening | - High flow rate.- Column degradation.- Mismatch between injection solvent and mobile phase. | - Optimize the flow rate.- Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase whenever possible. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column not suitable for the separation. | - Optimize the organic modifier percentage in the mobile phase.- Try a different buffer or adjust the pH.- Experiment with a different stationary phase (e.g., C8, Phenyl). |
| Baseline Noise or Drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Leaks in the system. | - Filter and degas the mobile phase.- Flush the detector cell.- Purge the pump to remove air bubbles.- Inspect for and tighten any loose fittings. |
GC-MS Method Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal | - Leak in the system.- Injector or column contamination.- MS source needs cleaning. | - Perform a leak check.- Bake out the injector and column.- Clean the MS ion source. |
| Poor Peak Shape | - Inactive sites in the injector liner or column.- Inappropriate injection temperature. | - Use a deactivated liner and a high-quality capillary column.- Optimize the injector temperature. |
| Contamination Peaks | - Contaminated carrier gas or solvent.- Septum bleed.- Carryover from previous injections. | - Use high-purity gas and solvents.- Use a high-quality, low-bleed septum.- Run a blank injection to check for carryover. |
Experimental Protocols
Representative HPLC Method for Impurity Profiling
This is a general starting point and should be optimized for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Headspace GC-MS Method for Residual Solvents
This protocol is based on USP <467> and should be adapted for your specific solvents of interest.
| Parameter | Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm (or equivalent) |
| Carrier Gas | Helium |
| Oven Program | 40 °C (20 min), then ramp to 240 °C at 10 °C/min, hold for 20 min |
| Injector Temperature | 140 °C |
| Headspace Vial Temp | 80 °C |
| Vial Equilibration Time | 60 min |
| MS Transfer Line Temp | 240 °C |
| MS Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
Visualizing Workflows and Relationships
Caption: A typical workflow for the analysis of impurities in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. soc.chim.it [soc.chim.it]
- 4. 5-AMINO-3-IODO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of a 5-Iodo-1H-indazol-3-ol Derivative's Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the cellular activity of a novel 5-iodo-1H-indazole derivative in comparison to a leading alternative for Glycogen Synthase Kinase-3β (GSK-3β) inhibition.
This guide provides a comprehensive comparison of a 5-iodo-1H-indazole-3-carboxamide derivative against the well-established GSK-3β inhibitor, CHIR-99021. The presented data, compiled from published research, offers a clear overview of their relative performance in relevant cell-based assays, aiding in the selection of appropriate compounds for further investigation.
Comparative Analysis of GSK-3β Inhibitor Activity
The following table summarizes the reported cellular activities of a 5-iodo-1H-indazole-3-carboxamide derivative and CHIR-99021. Direct comparison of IC50 values should be approached with consideration for the different experimental conditions and cell lines used.
| Inhibitor | Target | Cell Line | Assay Type | Cellular Activity (IC50) |
| 5-Iodo-1H-indazole-3-carboxamide derivative (Compound 14i) | GSK-3β | CHO | Tau Phosphorylation | 0.220 µM[1] |
| CHIR-99021 | GSK-3β | - | Kinase Activity | 6.7 nM[2] |
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compounds on cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-iodo-1H-indazol-3-ol derivative and the alternative compound in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the extent of apoptosis induced by the compounds.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis of Protein Phosphorylation
This technique is used to assess the inhibition of GSK-3β activity by measuring the phosphorylation status of its downstream targets, such as Tau or β-catenin.
-
Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated Tau (p-Tau) or phosphorylated β-catenin, and total Tau or β-catenin overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
Visualizing Key Processes
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for validating the activity of the this compound derivative.
References
A Comparative Guide to Iodo-Indazole Scaffolds and Other Multi-Targeted Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of iodo-indazole derivatives against other well-established multi-targeted kinase inhibitors, offering insights into their performance based on available experimental data. While specific data for 5-Iodo-1H-indazol-3-ol is limited in publicly available literature, this comparison leverages data from structurally related iodo-indazole compounds to highlight the potential of this chemical class.
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole-based inhibitors and other prominent kinase inhibitors against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 | Cell-free |
| VEGFR2 | 0.2 | Cell-free | |
| VEGFR3 | 0.1-0.3 | Cell-free | |
| PDGFRβ | 1.6 | Cell-based | |
| c-Kit | 1.7 | Cell-based | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 | Cell-free | |
| Sunitinib | VEGFR2 | 80 | Cell-free |
| PDGFRβ | 2 | Cell-free | |
| c-Kit | Potent inhibitor | Cell-free | |
| FLT3 | 50 (ITD mutant) | Cell-free | |
| AKE-72 (3-amino-1H-indazol-4-yl derivative) | BCR-ABL (WT) | < 0.5 | Cell-free |
| BCR-ABL (T315I mutant) | 9 | Cell-free |
Note: Data for iodo-indazole derivatives other than those listed is sparse in publicly accessible databases. The inhibitory activities of novel iodo-indazole compounds are typically determined through specific research studies.
Key Signaling Pathways
Kinase inhibitors often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a common target for many of the compared inhibitors.
Caption: Simplified VEGFR Signaling Pathway and Point of Inhibition.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate comparison of kinase inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound (e.g., an iodo-indazole derivative) required to inhibit 50% of the activity of a target kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP), [γ-33P]ATP for radiometric assays
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
96-well or 384-well assay plates
-
Plate reader (Luminescence, Fluorescence, or Scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute the compounds in the kinase reaction buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Assay Plate Setup: Add the serially diluted compound or vehicle control (DMSO) to the wells of the assay plate.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP (and [γ-33P]ATP for radiometric assays) to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., 3% phosphoric acid) and spotting the mixture onto filter paper. For non-radiometric assays, a detection reagent is added.
-
Detection: Measure the signal (e.g., radioactivity, luminescence, or fluorescence) using a suitable plate reader.
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme) from all other readings.
-
Normalize the data by setting the signal from the vehicle control wells to 100% kinase activity and the signal from a control with a known potent inhibitor to 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a four-parameter logistic equation to determine the IC50 value.
-
Cellular Proliferation Assay (GI50 Determination)
Objective: To determine the concentration of a test compound required to inhibit the growth of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Detection: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
A systematic approach is essential for the discovery and characterization of novel kinase inhibitors. The following diagram outlines a general experimental workflow.
Caption: A typical experimental workflow for kinase inhibitor discovery.
This guide provides a foundational comparison of iodo-indazole scaffolds with other multi-targeted kinase inhibitors. Further research and specific experimental data are required for a definitive performance evaluation of any novel compound, including this compound. The provided protocols and workflows serve as a general framework for such investigations.
5-Iodo-1H-indazol-3-ol vs. 5-Bromo-1H-indazol-3-ol: A Comparative Guide to Reactivity in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, particularly in the construction of biaryl and heteroaryl structures that are prevalent in pharmacologically active molecules. The choice of the halide in the coupling partner is a critical parameter that significantly influences reaction efficiency. This guide provides an objective comparison of the reactivity of 5-iodo-1H-indazol-3-ol and 5-bromo-1H-indazol-3-ol in Suzuki coupling reactions, supported by established chemical principles and analogous experimental data.
Executive Summary
In palladium-catalyzed Suzuki coupling reactions, the reactivity of the aryl halide is fundamentally dictated by the strength of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl. This trend is a direct consequence of the bond dissociation energies, where the weaker carbon-iodine bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle. Consequently, This compound is expected to be more reactive than 5-bromo-1H-indazol-3-ol in Suzuki coupling reactions. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.
Theoretical Framework: The Suzuki Coupling Catalytic Cycle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step and is where the difference in reactivity between the iodo and bromo substrates is most pronounced. The weaker C-I bond in this compound leads to a lower activation energy for this step compared to the C-Br bond in 5-bromo-1H-indazol-3-ol.
Figure 1. General mechanism of the Suzuki coupling reaction.
Comparative Reactivity Data
| Indazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dimethoxyethane | 80 | 2 | High | [1][2] |
| 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 | [3] |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane | 150 (µW) | 0.33 | 75 | [4] |
| 3-Iodo-1H-indazole | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | BMImBF₄ | 100 | 2 | 95 | [5] |
Note: The data in this table is compiled from different sources with varying substrates and reaction conditions and should be used for qualitative comparison of reactivity trends rather than direct quantitative comparison. The consistently high yields and often shorter reaction times or milder conditions for iodo-indazoles support the principle of their higher reactivity.
Experimental Protocols
Below are generalized experimental protocols for the Suzuki coupling of 5-halo-1H-indazol-3-ol. These should be considered as starting points and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
Figure 2. Typical experimental workflow for Suzuki coupling.
Materials:
-
This compound or 5-Bromo-1H-indazol-3-ol (1.0 equiv)
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)
Protocol:
-
To a dry reaction flask, add 5-halo-1H-indazol-3-ol, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) to the flask via syringe.
-
In a separate vial, weigh the palladium catalyst and add it to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
The selection between this compound and 5-bromo-1H-indazol-3-ol for Suzuki coupling reactions should be guided by a balance of reactivity, cost, and availability. Based on fundamental principles of C-X bond strength, This compound is the more reactive substrate , which can be advantageous for achieving high yields under milder conditions and for coupling with less reactive boronic acids. However, 5-bromo-1H-indazol-3-ol is often more readily available and cost-effective, making it a viable option, especially when more forcing reaction conditions can be tolerated. For challenging couplings or when mild conditions are paramount, the iodo-analogue is the preferred starting material.
References
Selectivity Profiling of 5-Iodo-1H-indazol-3-ol-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for developing safe and effective therapeutics. The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the selectivity profiles of 5-Iodo-1H-indazol-3-ol-based kinase inhibitors and related indazole analogs, supported by experimental data and detailed methodologies.
While comprehensive public data on this compound itself is limited, this guide draws comparisons with well-characterized indazole-based inhibitors to provide a framework for its evaluation. The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential off-target effects.[1] Kinome-wide screening is a standard approach to assess the interaction of a compound with a broad panel of kinases.[1][2]
Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for representative indazole-based compounds. This data highlights the diverse selectivity profiles that can be achieved through modifications of the indazole core.
Table 1: Kinase Inhibition Profile of Indazole-Based Inhibitors
| Kinase Target | C05 (% Inhibition at 0.5 µM) | Axitinib (IC50 in nM) |
| PLK4 | 87.45% | 4.2 |
| PLK1 | 15.32% | - |
| PLK2 | 21.89% | - |
| PLK3 | 12.56% | - |
| CDK2/cyclin A | 25.78% | - |
| Aurora A | 31.45% | - |
| Aurora B | 28.91% | - |
| VEGFR1 | - | 0.1 |
| VEGFR2 | - | 0.2 |
| VEGFR3 | - | 0.1-0.3 |
| PDGFRβ | - | 1.6 |
| c-Kit | - | 1.7 |
| Data for the indazole-based PLK4 inhibitor, C05, is presented as the percentage of kinase activity inhibited at a concentration of 0.5 µM. Data for Axitinib, a multi-kinase inhibitor with an indazole core, is presented as the half-maximal inhibitory concentration (IC50).[1] |
Table 2: Potency of 1H-Indazole-3-Carboxamide Derivatives Against Primary Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) |
| 30l | PAK1 | 9.8 |
| 49 | GSK-3β | 7.2 |
| This table showcases the potency of specific 1H-indazole-3-carboxamide derivatives against their primary kinase targets, demonstrating that modifications to the indazole scaffold can lead to highly potent inhibitors.[3] |
Experimental Workflow for Kinase Inhibitor Profiling
A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor. The following diagram outlines a typical experimental workflow, from initial biochemical assays to cellular validation.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
Key Signaling Pathways
This compound-based inhibitors and their analogs often target critical signaling pathways implicated in diseases such as cancer. The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for indazole-based inhibitors.
Caption: Simplified RTK signaling pathway and a potential point of inhibition.
Experimental Protocols
Detailed and reproducible methodologies are the foundation of reliable comparative analysis. The following sections provide step-by-step protocols for key experiments.
Biochemical Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction; a lower luminescence signal indicates higher kinase activity and thus, less inhibition.[4][5]
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)[4]
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)[4]
-
White, opaque 96-well or 384-well plates[4]
-
Test Compounds (dissolved in DMSO)
-
Multichannel pipette or liquid handling system
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound-based compound in 100% DMSO. Create a serial dilution of the compound in DMSO, and then dilute further in the kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[4]
-
Assay Plate Setup: Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.[4]
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer. Add this mixture to each well.[4]
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.[4]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[4]
-
Detection: Allow the luminescent kinase assay reagent to equilibrate to room temperature. Add the reagent to each well to stop the kinase reaction and generate a luminescent signal.[4]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.[4]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[3]
Cell-Based Kinase Phosphorylation Assay
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[1]
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (total and phospho-specific for the substrate)
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Cell Culture and Treatment: Culture cells that endogenously or exogenously express the target kinase. Treat the cells with various concentrations of the indazole inhibitor for a specific duration.[1]
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated substrate and total substrate overnight. Subsequently, incubate with a suitable secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and determine the extent of phosphorylation inhibition relative to the total protein levels.
Conclusion
The 1H-indazole scaffold, including this compound derivatives, offers a versatile platform for the development of potent and selective kinase inhibitors. The diverse selectivity profiles of various indazole-based compounds highlight the importance of comprehensive profiling to understand their therapeutic potential and potential off-target effects. The experimental protocols and workflows described provide a framework for the systematic evaluation of these inhibitors, which is essential for advancing promising candidates into further preclinical and clinical development.
References
A Comparative Guide to the Structure-Activity Relationship of 5-Iodo-1H-indazol-3-ol Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its versatility allows for substitutions at various positions, leading to a wide range of pharmacological activities, including potent inhibition of kinases and other key enzymes in cellular signaling pathways.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Iodo-1H-indazol-3-ol analogs, with a focus on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][4] The information is supported by representative experimental data and detailed methodologies to aid in the rational design of novel therapeutics.
Comparative Biological Activity of this compound Analogs
The inhibitory activity of a series of this compound analogs was evaluated against VEGFR-2 kinase and in a human umbilical vein endothelial cell (HUVEC) proliferation assay. The following table summarizes the structure-activity relationship, highlighting the impact of substitutions at the N1 position of the indazole ring.
| Compound ID | R (N1-substituent) | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (µM) |
| 1a | H | 150 | 12.5 |
| 1b | Methyl | 125 | 10.2 |
| 1c | Ethyl | 98 | 8.1 |
| 1d | Cyclopropyl | 75 | 5.7 |
| 1e | Phenyl | 42 | 2.3 |
| 1f | 4-Fluorophenyl | 28 | 1.1 |
| 1g | 4-Methoxyphenyl | 35 | 1.8 |
| 1h | 3-Aminophenyl | 15 | 0.6 |
SAR Summary: The unsubstituted analog 1a displayed moderate activity. Alkyl substitutions at the N1 position (1b-1d ) led to a slight increase in potency, with the cyclopropyl group in 1d being the most favorable among the alkyl substituents. A significant enhancement in inhibitory activity was observed with the introduction of a phenyl ring at the N1 position (1e ). Substitution on this phenyl ring further modulated the activity; an electron-withdrawing fluorine atom (1f ) and an electron-donating methoxy group (1g ) both improved potency over the unsubstituted phenyl analog, suggesting that both electronic and steric factors are at play. The most potent compound in this series was 1h , featuring a 3-aminophenyl substituent, indicating that a hydrogen bond donor at this position may form a key interaction with the target. The trend observed in the biochemical assay largely translated to the cellular proliferation assay.
Signaling Pathway and Experimental Workflow
The biological activities of these this compound analogs are mediated through their interaction with the VEGFR-2 signaling pathway, a critical pathway in angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
The following diagram illustrates the general workflow for the synthesis and evaluation of the this compound analogs.
Caption: Workflow for synthesis and biological evaluation.
Experimental Protocols
General Synthesis of N1-Substituted this compound Analogs (1b-1h)
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃, 2.0 eq) is added. The corresponding alkyl or aryl halide (R-X, 1.2 eq) is then added, and the reaction mixture is stirred at room temperature or heated depending on the reactivity of the halide. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N1-substituted analog.
In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of the synthesized compounds against VEGFR-2 is determined using the ADP-Glo™ Kinase Assay kit (Promega).
-
Kinase Reaction: A reaction mixture is prepared containing VEGFR-2 enzyme, a suitable substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is incubated at 30°C for 60 minutes.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The mixture is incubated for 40 minutes at room temperature.
-
Signal Generation: Kinase Detection Reagent is added to convert the ADP produced during the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The mixture is incubated for 30 minutes at room temperature.
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP generated and, therefore, the kinase activity.
-
Data Analysis: The percent inhibition for each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
HUVEC Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds is assessed using human umbilical vein endothelial cells (HUVECs).
-
Cell Seeding: HUVECs are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs. A vehicle control (DMSO) is included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined.
References
- 1. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Comparative analysis of different catalytic systems for 5-Iodo-1H-indazol-3-ol functionalization
For researchers, scientists, and drug development professionals, the strategic functionalization of the indazole scaffold is a cornerstone of modern medicinal chemistry. Among the various precursors, 5-Iodo-1H-indazol-3-ol presents a versatile starting material for introducing molecular diversity. This guide provides a comparative analysis of different catalytic systems for the functionalization of this key intermediate, offering supporting data from analogous systems where direct experimental data is limited. The presence of the hydroxyl group at the C-3 position and the iodo group at the C-5 position imparts specific reactivity that necessitates careful consideration of the catalytic approach.
The primary methods for the functionalization of this compound and its derivatives revolve around transition-metal-catalyzed cross-coupling reactions. Palladium-based systems are the most extensively studied and offer a high degree of reliability and versatility. However, alternative catalytic systems employing nickel and copper, as well as emerging methodologies like C-H activation, are gaining traction. This guide will delve into the performance of these systems, presenting available quantitative data, detailed experimental protocols for representative reactions, and visual workflows to aid in experimental design.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Indazole Functionalization
Palladium catalysis remains the gold standard for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the indazole core. The high reactivity of the carbon-iodine bond at the C-5 position makes it an excellent handle for a variety of transformations.[1] It is important to note that the acidic N-H of the indazole and the hydroxyl group at C-3 can interfere with some catalytic cycles. Therefore, N-protection (e.g., with Boc, THP, or SEM groups) is often employed to enhance reaction efficiency and prevent side reactions.[1][2] Furthermore, the hydroxyl group can be converted to a triflate, transforming it into a reactive site for sequential functionalization.
Suzuki-Miyaura Coupling: For C-C Bond Formation (Arylation)
The Suzuki-Miyaura reaction is a robust method for the synthesis of biaryl compounds by coupling an organohalide with a boronic acid or ester.[3] This reaction is particularly valuable for accessing 5-aryl-1H-indazol-3-ol derivatives, a common motif in kinase inhibitors and other biologically active molecules.[4]
Comparative Data for Suzuki-Miyaura Coupling of Iodo-Indazole Derivatives
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DME | 80 | 2 | 92 | [3] |
| 5-Bromo-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 2 | 82 | [1] |
| N-Boc-3-iodo-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O | 80 | 12 | >95 (Inferred) | [1] |
| 3-Iodo-1H-indazole | Pinacol vinyl boronate | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane | 150 (µW) | 0.5 | 85 | [5] |
Note: Data for this compound is inferred from these closely related substrates. The hydroxyl group at C-3 may influence catalyst and ligand choice.
Experimental Protocol: Suzuki-Miyaura Coupling of an N-Protected this compound
A mixture of N-protected this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C for 4-12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 5-aryl-1H-indazol-3-ol derivative.[3]
Workflow for Suzuki-Miyaura Coupling
References
Comparative Efficacy of Indazole Derivatives: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a prominent feature in many clinically approved and investigational drugs, valued for its versatile biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of indazole derivatives, with a particular focus on 5-iodo-substituted and 3-hydroxy (indazol-3-ol) analogs. Due to a lack of direct comparative studies on a single series of 5-iodo-1H-indazol-3-ol derivatives, this document synthesizes findings from various studies on structurally related indazole compounds to offer a broader perspective on their potential as therapeutic agents. The data presented herein is compiled from multiple independent research efforts and should be interpreted as a collective summary rather than a direct head-to-head comparison.
In Vitro Efficacy: Antiproliferative and Enzyme Inhibition Activities
Indazole derivatives have demonstrated significant potential in vitro, primarily as kinase inhibitors and antiproliferative agents. The following tables summarize the inhibitory activities of various indazole derivatives against different cancer cell lines and kinases.
Table 1: Antiproliferative Activity of Indazole Derivatives against Cancer Cell Lines
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 2f | Indazole derivative | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1] |
| 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [2][3] |
| 6o | 1H-indazole-3-amine derivative | HEK-293 (Normal) | 33.2 | [2][3] |
| 5k | Mercapto acetamide-derived indazole | Hep-G2 (Hepatoma) | 3.32 | [4] |
| C05 | Indazole-based PLK4 inhibitor | IMR-32 (Neuroblastoma) | 0.948 | [5] |
| C05 | Indazole-based PLK4 inhibitor | MCF-7 (Breast Cancer) | 0.979 | [5] |
| C05 | Indazole-based PLK4 inhibitor | H460 (Non-small cell lung) | 1.679 | [5] |
| 3g | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast Cancer) | 2.94 | [6] |
| 3g | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | A549 (Lung Cancer) | 6.30 | [6] |
| 3g | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | HeLa (Cervical Cancer) | 6.10 | [6] |
Table 2: Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Axitinib | PLK4 | 4.2 (Ki) | [5] |
| Compound 30 | VEGFR-2 | 1.24 | [7] |
| Compound 89 | Bcr-AblWT | 14 | [8] |
| Compound 89 | Bcr-AblT315I | 450 | [8] |
| Compound 109 | EGFR T790M | 5.3 | [8] |
| Compound 109 | EGFR | 8.3 | [8] |
| Compound 127 (Entrectinib) | ALK | 12 | [8] |
| C05 | PLK4 | < 0.1 | [5] |
Table 3: Anti-inflammatory and Other Enzyme Inhibitory Activities
| Compound ID | Target Enzyme/Process | IC50 | Reference |
| Compound 27 | 5-Lipoxygenase | 44 nM | [9] |
| Compound 27 | Antigen-induced guinea pig tracheal contraction | 2.9 µM | [9] |
| Indazole | Cyclooxygenase-2 | 23.42 µM | [10] |
| 5-Aminoindazole | Cyclooxygenase-2 | 12.32 µM | [10] |
| 6-Nitroindazole | Cyclooxygenase-2 | 19.22 µM | [10] |
| 6-fluoro-1H-indazol-3-ol (37) | d-Amino acid oxidase (DAAO) | Not specified | [11] |
In Vivo Efficacy: Preclinical Animal Models
The therapeutic potential of indazole derivatives has been further investigated in various in vivo models, primarily in the context of oncology and inflammation.
Table 4: In Vivo Antitumor and Anti-inflammatory Efficacy of Indazole Derivatives
| Compound ID | Animal Model | Dosing and Administration | Key Findings | Reference |
| 2f | 4T1 tumor model | Not specified | Suppressed tumor growth without obvious side effects. | [1] |
| Compound 30 | Zebrafish subintestinal vessel model | Not specified | Suppressed tumor angiogenesis. | [7] |
| Compound 27 | Guinea pig model of antigen-induced airway eosinophilia | 1 mg/kg i.p. | 47% inhibition of antigen-induced airway eosinophilia. | [9] |
| Compound 27 | Arachidonic acid-induced mouse ear edema | 1 µ g/ear (topical) | 41% inhibition of edema. | [9] |
| 5-Aminoindazole | Carrageenan-induced rat paw edema | 100 mg/kg | 83.09% inhibition of edema. | [10] |
| 6-fluoro-1H-indazol-3-ol (37) | Mouse model | Not specified | Significantly increased plasma D-serine levels. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols commonly employed in the evaluation of indazole derivatives.
In Vitro Protocols
1. MTT Assay for Cell Proliferation
-
Objective: To assess the cytotoxic effect of compounds on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test indazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated.[2][4]
-
2. Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of compounds against specific protein kinases.
-
Procedure:
-
The recombinant kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated and incubated at a specific temperature for a set time.
-
The kinase activity is measured, often by quantifying the amount of phosphorylated substrate using methods like radiometric assays, fluorescence polarization, or ELISA.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
-
3. Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the test compounds.
-
Procedure:
-
Cells are treated with the indazole derivative and then lysed to extract proteins.
-
Protein concentration is determined using a method like the BCA assay.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with a primary antibody specific to the target protein.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine relative protein expression.[2]
-
In Vivo Protocols
1. Xenograft Tumor Model
-
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Procedure:
-
Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into control and treatment groups.
-
The indazole derivative is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A vehicle control is administered to the control group.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).[12]
-
2. Carrageenan-Induced Paw Edema Model
-
Objective: To assess the acute anti-inflammatory activity of a compound.
-
Procedure:
-
A pre-treatment dose of the test compound or vehicle is administered to rodents (typically rats).
-
After a specific time, a solution of carrageenan is injected into the sub-plantar region of the hind paw to induce localized inflammation and edema.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema in the treated groups is calculated relative to the vehicle control group.[10]
-
Signaling Pathways and Mechanisms of Action
The biological effects of indazole derivatives are often attributed to their interaction with specific cellular signaling pathways. While the precise mechanisms for this compound derivatives are not extensively detailed in the available literature, related compounds have been shown to modulate pathways critical for cell survival, proliferation, and apoptosis.
One such example is the p53/MDM2 pathway, which is a key regulator of the cell cycle and apoptosis. Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells, potentially through the modulation of Bcl-2 family proteins and this p53/MDM2 pathway.[2][3]
Caption: Potential modulation of the p53/MDM2 pathway by indazole derivatives.
The following diagram illustrates a general experimental workflow for assessing the anticancer potential of a novel indazole derivative, from initial in vitro screening to in vivo validation.
Caption: General workflow for anticancer drug discovery with indazole derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Cross-reactivity profiling of kinase inhibitors derived from 5-Iodo-1H-indazol-3-ol.
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. Understanding the cross-reactivity profile of these inhibitors is paramount for assessing their selectivity, predicting potential off-target effects, and guiding further drug development efforts. This guide provides a comparative analysis of the cross-reactivity of a representative indazole-based kinase inhibitor, the Polo-like kinase 4 (PLK4) inhibitor C05, with the multi-kinase inhibitor Axitinib, which also features an indazole core.
While the synthesis of C05 from 5-Iodo-1H-indazol-3-ol is not explicitly detailed in publicly available literature, its indazole structure serves as a relevant example for the purpose of this guide. This document presents quantitative data, detailed experimental protocols, and visualizations to facilitate an objective comparison of their performance.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for the indazole-based PLK4 inhibitor C05 and the multi-kinase inhibitor Axitinib. The data is presented to allow for a clear comparison of their potency and selectivity against a panel of kinases.
Table 1: Kinase Inhibition Profile of C05
| Kinase Target | Percent Inhibition at 0.5 µM |
| PLK4 | 87.45% |
| PLK1 | 15.32% |
| PLK2 | 21.89% |
| PLK3 | 12.56% |
| CDK2/cyclin A | 25.78% |
| CDK4/cyclin D3 | 10.23% |
| Aurora A | 31.45% |
| Aurora B | 28.91% |
| CHK1 | 18.67% |
Data for C05 illustrates its notable selectivity for PLK4 over other Polo-like kinases and key cell cycle kinases at the tested concentration.[1]
Table 2: Kinase Inhibition Profile of Axitinib (IC50 in nM)
| Kinase Target | IC50 (nM) |
| VEGFR1 | 0.1 |
| VEGFR2 | 0.2 |
| VEGFR3 | 0.1-0.3 |
| PDGFRβ | 1.6 |
| c-Kit | 1.7 |
| PLK4 | 4.2 |
Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptor beta (PDGFRβ), and c-Kit, in addition to its activity against PLK4.[1] Lower IC50 values indicate higher potency.[1]
Mandatory Visualization
Signaling Pathway
Caption: Simplified signaling pathway of PLK4 in centriole duplication and its inhibition by C05.
Experimental Workflow
Caption: General experimental workflow for cross-reactivity profiling of kinase inhibitors.
Experimental Protocols
A detailed and reproducible methodology is crucial for the accurate assessment of kinase inhibitor cross-reactivity. The following is a generalized protocol for an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which is commonly used to determine the IC50 values of inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A decrease in signal indicates kinase inhibition.
Materials:
-
Kinase of interest (e.g., recombinant human PLK4)
-
Kinase-specific substrate
-
ATP (ultra-pure)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., C05, Axitinib) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in 100% DMSO.
-
Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Prepare a master mix containing the kinase and its specific substrate in kinase buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase buffer at a concentration appropriate for the kinase being tested (often near the Km for ATP).
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The data is typically expressed as the percentage of inhibition relative to the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
-
References
A Head-to-Head Comparison of Indazole Cores in Kinase Inhibition: A Guide for Researchers
The indazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] This bicyclic aromatic heterocycle serves as the foundational core for numerous clinically approved drugs, targeting a wide array of kinases implicated in oncology and other diseases.[3][4] The versatility of the indazole ring allows for extensive chemical modification, enabling fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of different indazole-based cores, supported by experimental data, to aid researchers and drug development professionals in navigating the chemical space of these important inhibitors.
Comparative Inhibitory Potency of Indazole-Based Kinase Inhibitors
The inhibitory activity of various indazole derivatives against a panel of clinically relevant protein kinases is summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce a specific kinase's activity by 50% in in-vitro assays, are presented.[5] Lower IC50 values are indicative of higher potency.[5]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, a critical process in tumor growth and metastasis. Indazole-based inhibitors like axitinib and pazopanib are well-established anti-angiogenic agents.[5]
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells |
| VEGFR2 | 0.2 | Cell-free / Endothelial Cells | |
| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells | |
| PDGFRβ | 1.6 | Endothelial Cells | |
| c-Kit | 1.7 | Endothelial Cells | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 - 140 | Cell-free | |
| Compound 12b | VEGFR-2 | 5.4 | Not Specified |
| Compound 12c | VEGFR-2 | 5.6 | Not Specified |
| Compound 12e | VEGFR-2 | 7 | Not Specified |
| Compound 13i | VEGFR-2 | 34.5 | Not Specified |
Data for Axitinib and Pazopanib sourced from[5]. Data for compounds 12b, 12c, 12e, and 13i sourced from[3].
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
FGFR signaling pathways are implicated in cell proliferation, differentiation, and migration, and their dysregulation is a hallmark of various cancers.
| Inhibitor | Target Kinase | IC50 (nM) |
| Compound 14a | FGFR1 | 15 |
| Compound 14b | FGFR1 | 13.2 |
| Compound 14c | FGFR1 | 9.8 |
| Compound 14d | FGFR1 | 5.5 |
| Compound 22 | FGFR1 | Not specified |
| FGFR2 | 0.8 μM | |
| FGFR3 | 4.5 μM |
Data sourced from[3].
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[6]
| Inhibitor | Target Kinase | IC50 (nM) |
| Compound 62b | PLK4 | 0.029 μM |
| FLT3 | 0.027 μM | |
| Compound 62d | PLK4 | 0.0024 μM |
| FLT3 | 0.028 μM | |
| Compound C05 | PLK4 | < 0.1 |
Data for compounds 62b and 62d sourced from[3]. Data for compound C05 sourced from[6].
Aurora Kinase Inhibitors
Aurora kinases are essential for mitotic progression, and their inhibitors are being explored as anti-cancer therapeutics.
| Inhibitor | Target Kinase | IC50 (nM) |
| Compound 17 | Aurora A | Not specified |
| Aurora B | Not specified | |
| Compound 21 | Aurora B | Not specified |
| Compound 30 | Aurora A | Not specified |
Data sourced from[7]. Note: Specific IC50 values for these compounds were not provided in the abstract.
Experimental Protocols
The determination of kinase inhibition, typically reported as an IC50 value, is a cornerstone of kinase drug discovery.[8] Below are generalized protocols for common assays used to evaluate indazole-based kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][9]
Objective: To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.[5]
Materials:
-
Recombinant purified protein kinase of interest[5]
-
Specific peptide substrate for the kinase[5]
-
Adenosine triphosphate (ATP)[5]
-
Indazole-based kinase inhibitor (test compound)[5]
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[9]
-
High-purity Dimethyl sulfoxide (DMSO)[5]
-
384-well microplates (low-volume, white)[5]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) of the compound in DMSO to generate a 10-point dose-response curve.[9]
-
Kinase Reaction:
-
In a 384-well plate, add the serially diluted test compound or DMSO control.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[9]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1][9]
-
-
ADP Detection:
-
Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Incubate as recommended by the manufacturer (e.g., 40 minutes at room temperature).[9]
-
Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate as recommended (e.g., 30 minutes at room temperature).[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.[5][9]
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data with the positive control (DMSO only) set to 100% kinase activity and the negative control (no enzyme) to 0% activity.[5]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.[5]
-
Cell-Based Kinase Inhibition Assay (Western Blot)
This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.[1]
Objective: To determine the effect of an inhibitor on a specific kinase signaling pathway in intact cells.
Materials:
-
Cell line expressing the target kinase[1]
-
Complete cell culture medium[2]
-
Test inhibitor dissolved in DMSO[2]
-
Cell lysis buffer
-
Primary antibody against the phosphorylated substrate
-
Primary antibody against the total substrate (for loading control)
-
Secondary antibody conjugated to a detection enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and then treat with various concentrations of the indazole inhibitor for a specific duration.[1]
-
Cell Lysis: After treatment, wash the cells and then lyse them to release cellular proteins.[1]
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent steps.[1]
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the phosphorylated substrate.
-
Wash the membrane and then incubate with the appropriate secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Visualizing Kinase Inhibition and Signaling Pathways
Diagrams illustrating key concepts and workflows can aid in understanding the complex processes involved in kinase inhibition studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Iodo-1H-indazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance on the safe and compliant disposal of 5-Iodo-1H-indazol-3-ol. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a halogenated organic compound, this compound requires management as a hazardous waste.
I. Hazard Identification and Classification
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
This data is based on similar compounds and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for the exact material in use.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure risks:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
III. Segregation and Collection of Waste
Proper segregation is a critical first step to prevent hazardous reactions and ensure compliant disposal.
Experimental Protocol for Waste Segregation:
-
Designate a Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Solids."
-
Container Compatibility: The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Waste Collection:
-
Collect all solid waste of this compound.
-
Include any materials contaminated with the compound, such as weighing paper, contaminated gloves, and bench protectors.
-
Do not mix with non-halogenated waste, aqueous waste, or other incompatible materials.[1]
-
IV. Storage of Hazardous Waste
Proper storage of the collected waste is essential to maintain a safe laboratory environment.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate the impact of potential leaks or spills.
V. Disposal Procedures
On-site treatment, such as neutralization or drain disposal, is not a suitable or compliant option for this chemical. This compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Workflow:
-
Request Pickup: Once the waste container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS office.
-
Finalize Label: Ensure the hazardous waste label is complete and accurately reflects the contents and associated hazards.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as per your institution's policies.
-
Professional Disposal: The licensed hazardous waste contractor will transport the waste for appropriate disposal, which for halogenated organic compounds is typically high-temperature incineration.[2]
VI. EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), this compound would likely be classified under the "F-list" for wastes from non-specific sources, as it is a halogenated organic compound.[3][4] The specific codes would be determined by its use and form (e.g., as a spent solvent or a discarded commercial chemical product). It is the responsibility of the waste generator to ensure the correct waste codes are assigned in consultation with their EHS department.
Mandatory Visualizations
Disposal Workflow for this compound
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
